Pefloxacin
Descripción
A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.
This compound is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. This compound inhibits the activity of microbial DNA gyrase and topoisomerase IV. This disrupts DNA replication and prevents cell division.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...
Structure
3D Structure
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYDNQZQSQIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-95-6 (mesylate) | |
| Record name | Pefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048493 | |
| Record name | Pefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70458-92-3 | |
| Record name | Pefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pefloxacine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271 °C | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pefloxacin's Assault on Bacterial DNA: A Technical Deep Dive into its Interaction with DNA Gyrase
For Immediate Release
[City, State] – December 4, 2025 – In the ongoing battle against bacterial infections, understanding the precise mechanisms of antibiotic action is paramount for the development of new and more effective therapies. This technical guide provides an in-depth exploration of the molecular interactions between the fluoroquinolone antibiotic pefloxacin (B1679150) and its primary bacterial target, DNA gyrase. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex processes involved in this compound's bactericidal activity.
Core Mechanism: Inhibition of DNA Gyrase and Stabilization of the Cleavage Complex
This compound, a synthetic fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1] DNA gyrase is an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process critical for DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.
The primary mechanism of this compound's action involves a multi-step process that ultimately leads to cell death:
-
Binding to the Gyrase-DNA Complex: this compound does not bind to DNA gyrase or DNA alone but rather to the transient complex formed between the enzyme and DNA.[2] This interaction is crucial for its inhibitory activity.
-
Inhibition of Supercoiling: By binding to this complex, this compound physically obstructs the enzyme's ability to perform its supercoiling function. This inhibition disrupts the normal topological state of the bacterial chromosome, hindering essential cellular processes.
-
Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. This compound and other fluoroquinolones trap this intermediate stage, known as the cleavage complex, where the DNA is broken and covalently linked to the GyrA subunits.[3][4]
-
Generation of Double-Strand Breaks: The stabilization of this cleavage complex prevents the re-ligation of the broken DNA strands. When the replication fork encounters this roadblock, it leads to the formation of lethal double-stranded DNA breaks.[5][6]
-
Induction of the SOS Response and Cell Death: The accumulation of double-stranded breaks triggers the bacterial SOS response, a global response to DNA damage. However, the extensive damage ultimately leads to the fragmentation of the chromosome and programmed cell death.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound in inhibiting DNA gyrase can be quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a key parameter that measures the concentration of the drug required to inhibit 50% of the enzyme's activity.
A seminal study by Tabary et al. (1987) provides crucial quantitative data on the inhibition of Escherichia coli DNA gyrase by this compound and other quinolones.
| Compound | IC50 for E. coli DNA Gyrase (µg/mL) | Relative Potency (vs. Nalidixic Acid) |
| This compound | 5 | 20 |
| Norfloxacin | 1.25 | 80 |
| Ciprofloxacin | 0.625 | 160 |
| Ofloxacin | 2.5 | 40 |
| Pipemidic Acid | 25 | 4 |
| Nalidixic Acid | 100 | 1 |
Table 1: Comparative IC50 Values of Quinolones against E. coli DNA Gyrase. Data extracted from Tabary et al. (1987). The IC50 was determined as the concentration of the drug that produced a 50% decrease in the most supercoiled DNA band in a DNA supercoiling assay.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antibiotic-enzyme interactions. Below are summarized protocols for key experiments used to characterize the mechanism of action of this compound on DNA gyrase.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
This compound stock solution
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
DNA Gyrase Cleavage Assay
This assay determines the ability of a compound to stabilize the gyrase-DNA cleavage complex, leading to the accumulation of linear DNA.
Materials:
-
Purified E. coli DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
Cleavage Buffer (similar to assay buffer but may lack ATP)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel (1%) and electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Prepare reaction mixtures on ice containing cleavage buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.
-
Stop the enzymatic reaction and denature the gyrase by adding SDS.
-
Add proteinase K to digest the gyrase that is covalently bound to the DNA.
-
Incubate at a suitable temperature (e.g., 37-50°C) for 30-60 minutes.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate linear DNA (resulting from cleavage) from supercoiled and relaxed plasmid forms.
-
Stain the gel and visualize the bands.
-
Quantify the amount of linear DNA at each this compound concentration to assess the extent of cleavage complex stabilization.
Visualizing the Molecular Interactions and Experimental Workflows
To better illustrate the complex processes described, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action on DNA gyrase.
Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.
Caption: Experimental workflow for DNA gyrase cleavage assay.
Conclusion and Future Directions
This compound's potent bactericidal activity is a direct consequence of its targeted inhibition of bacterial DNA gyrase. By stabilizing the cleavage complex, it effectively converts an essential enzyme into a cellular toxin, leading to catastrophic DNA damage and cell death. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers working to understand and overcome fluoroquinolone resistance.
Future research should focus on elucidating the precise structural details of the this compound-gyrase-DNA ternary complex to inform the rational design of novel fluoroquinolones with improved activity against resistant strains. Furthermore, exploring the kinetics of cleavage complex formation and resolution in the presence of this compound will provide a more dynamic understanding of its mechanism of action. This continued investigation is crucial for maintaining the efficacy of this important class of antibiotics in the face of evolving bacterial resistance.
References
- 1. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Antibacterial Spectrum of Pefloxacin Against Clinical Isolates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefloxacin (B1679150), a synthetic fluoroquinolone antibacterial agent, has been utilized in the treatment of various bacterial infections.[1] As a member of the quinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes, leading to bacterial cell death.[2][3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against a wide range of clinically significant bacterial isolates. The data presented herein is a synthesis of findings from various studies, offering valuable insights for researchers, scientists, and professionals involved in drug development and antimicrobial research.
This compound exerts its bactericidal effects by interfering with bacterial DNA synthesis.[2] It targets two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for the negative supercoiling of DNA, a process essential for DNA replication and transcription.[2] In Gram-positive bacteria, topoisomerase IV is the preferential target; this enzyme is responsible for the separation of interlinked daughter DNA molecules following replication.[2] By inhibiting these enzymes, this compound induces double-stranded breaks in the bacterial chromosome, ultimately leading to the cessation of DNA replication and transcription and subsequent cell death.[1][2]
Antibacterial Spectrum of this compound
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] The following tables summarize the in vitro activity of this compound against a variety of clinical isolates, presenting Minimum Inhibitory Concentration (MIC) ranges, as well as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Clinical Isolates
This compound exhibits notable activity against many Gram-positive pathogens, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains) and various species of Streptococcus and Enterococcus.
| Gram-Positive Isolate | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 315 | - | - | 4[5] |
| Enterococcus faecalis | - | - | - | - |
Gram-Negative Clinical Isolates
This compound is particularly effective against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.
| Gram-Negative Isolate | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 310 | 0.03 - 4 | - | -[5] |
| Pseudomonas aeruginosa | - | 2 - 128 | - | -[6] |
| Salmonella Typhi & Paratyphi A | 412 | 0.002 - 32 (for ciprofloxacin) | 0.38 (for ciprofloxacin) | 8 (for ciprofloxacin)[7] |
| Other Enterobacteriaceae | 310 | 0.03 - 4 | - | -[5] |
Note: The data for Salmonella species pertains to ciprofloxacin (B1669076) susceptibility, with this compound being used as a surrogate marker for resistance. The MIC range for P. aeruginosa includes both susceptible and resistant isolates.
Experimental Protocols
The determination of the in vitro activity of this compound, as summarized in the tables above, is primarily achieved through standardized antimicrobial susceptibility testing methods. The most common techniques cited in the literature are broth microdilution and agar (B569324) dilution. While specific, detailed protocols are proprietary to the conducting laboratories and often reference standardized guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI), a general overview of these methodologies is provided below.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general steps are as follows:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously. The general workflow is as follows:
-
Preparation of Antimicrobial-Containing Agar: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound.
-
Inoculum Preparation: Standardized bacterial inocula are prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: The plates are incubated under suitable conditions until growth is evident on the control plate.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits the growth of the bacterium.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the molecular mechanism by which this compound exerts its antibacterial effect.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth or agar dilution method.
Caption: General workflow for MIC determination.
Conclusion
This compound demonstrates a potent and broad spectrum of antibacterial activity against a diverse range of clinically relevant Gram-positive and Gram-negative bacteria. Its established mechanism of action, targeting essential enzymes in bacterial DNA replication, underscores its efficacy. The quantitative data and standardized methodologies presented in this guide provide a valuable resource for the scientific community engaged in antimicrobial research and development. Further investigations into the evolving resistance patterns and the exploration of synergistic combinations will continue to define the therapeutic role of this compound in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of this compound and six other antimicrobial agents on Staphylococcus aureus experimental abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound against gram-negative and gram-positive bacteria in comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to this compound in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]
Pefloxacin: An In-Vivo Pharmacokinetic and Pharmacodynamic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefloxacin (B1679150), a synthetic broad-spectrum fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription, ultimately leading to bacterial cell death.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development efforts in the field of antimicrobial therapy.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive tissue distribution, and a relatively long elimination half-life.[6][7]
Absorption
This compound is well absorbed following oral administration in multiple species, with bioavailability approaching 100% in humans.[6][8] Peak plasma concentrations are typically reached within 1 to 2 hours post-administration.[8]
Distribution
This compound exhibits a wide volume of distribution, indicating significant penetration into various tissues and body fluids.[7] Tissue concentrations often exceed corresponding plasma levels, which is crucial for treating infections at various sites.[7][9] Protein binding of this compound in plasma is relatively low, generally reported to be between 20% and 30%.[2][9][10]
Metabolism
This compound is metabolized in the liver to a lesser extent, with the primary metabolites being norfloxacin (B1679917) (N-desmethyl this compound) and this compound N-oxide.[2][8][9][10] Norfloxacin also possesses antimicrobial activity.[9][10]
Excretion
The primary route of elimination for this compound and its metabolites is through the kidneys, with a significant portion also excreted via the biliary route.[8][9][10] The elimination half-life is notably long, contributing to the potential for less frequent dosing regimens.[6][8]
Quantitative Pharmacokinetic Data
The following tables summarize key in vivo pharmacokinetic parameters of this compound across various species.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Bioavailability (oral) | ~100% | [8] |
| Peak Plasma Time (Tmax) | ~1 hour | [8] |
| Elimination Half-life (t1/2β) | 11.00 ± 2.64 h (single dose) to 13.93 ± 3.58 h (multiple doses) | [8] |
| Total Body Clearance | 148.5 ± 47.6 ml/min (single dose) to 106.9 ± 39.2 ml/min (multiple doses) | [8] |
| Renal Clearance | 7.47 ± 2.28 ml/min | [8] |
| Protein Binding | 20-30% | [2] |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | t1/2β (h) | Bioavailability (%) | Reference |
| Mouse | 20 mg/kg oral | 0.5 | 4.1 | 1.9 | - | [10] |
| Rat | 20 mg/kg oral | 1.0 | 4.8 | 3.1 | - | [10] |
| Dog | 20 mg/kg oral | 2.0 | 7.2 | 5.3 | - | [10] |
| Monkey | 20 mg/kg oral | 2.0 | 6.5 | 7.7 | - | [10] |
| Goat | 10 mg/kg IV | - | - | 1.12 ± 0.21 | - | [11] |
| Goat | 20 mg/kg oral | 2.3 ± 0.7 | 2.22 ± 0.48 | 2.91 ± 0.50 | 42 ± 5.8 | [11] |
| Chicken | 10 mg/kg IV | - | - | 8.44 ± 0.48 | - | [12] |
| Chicken | 10 mg/kg oral | 2.01 ± 0.12 | 4.02 ± 0.31 | 13.18 ± 0.82 | 70 ± 2 | [12] |
Experimental Protocols
Determination of Pharmacokinetic Parameters in Rats
This protocol outlines a typical experimental workflow for assessing the pharmacokinetic profile of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered orally via gavage or intravenously via the tail vein at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Drug Concentration Analysis: this compound concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
Pharmacodynamic Properties
The in vivo efficacy of this compound is determined by its pharmacodynamic characteristics, which describe the relationship between drug concentration and its antimicrobial effect.
Mechanism of Action
This compound's bactericidal action stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2] Inhibition of these enzymes leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] While an in vitro parameter, it is a fundamental component of PK/PD indices used to predict in vivo efficacy.
Table 3: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound for Various Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | <0.01 - 0.4 | 0.03 - 0.8 | [13][14] |
| Klebsiella spp. | <0.01 | 0.8 | [14] |
| Enterobacter cloacae | <0.01 | 0.8 | [14] |
| Pseudomonas aeruginosa | - | 3.1 | [14] |
| Staphylococcus aureus | 0.4 | 0.8 | [13][14] |
| Streptococcus faecalis | - | 3.1 | [14] |
| Salmonella spp. | <0.05 | 1.6 | [14] |
| Shigella spp. | <0.05 | 1.6 | [14] |
Mutant Prevention Concentration (MPC)
The MPC is the lowest drug concentration that prevents the growth of any first-step resistant mutants in a large bacterial population (>10^9 CFU).[15][16] The therapeutic goal is to maintain drug concentrations above the MPC to restrict the selection of resistant mutants. While specific in vivo MPC data for this compound is limited, the concept is crucial for designing dosage regimens that minimize the emergence of resistance.
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Fluoroquinolones, including this compound, are known to exhibit a PAE against a variety of pathogens. This effect allows for less frequent dosing intervals without compromising efficacy.
Experimental Protocols
Determination of In Vivo Post-Antibiotic Effect (Neutropenic Mouse Thigh Infection Model)
This protocol describes a common method for evaluating the in vivo PAE.
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the neutropenic mice.
-
Drug Administration: this compound is administered at a dose that achieves clinically relevant concentrations.
-
Monitoring Bacterial Growth: At various time points after drug administration (including when drug concentrations have fallen below the MIC), groups of mice are euthanized, and the thigh muscles are homogenized to determine the number of viable bacteria (CFU/thigh).
-
Calculation of PAE: The PAE is calculated as the difference in time it takes for the bacterial count in the treated group to increase by 1 log10 compared to the untreated control group after the drug concentration has fallen below the MIC.
Conclusion
This technical guide provides a consolidated resource on the in vivo pharmacokinetic and pharmacodynamic properties of this compound. The presented data and methodologies are intended to aid researchers and drug development professionals in the rational design of preclinical and clinical studies, optimization of dosing regimens, and the overall advancement of antimicrobial therapy. The favorable pharmacokinetic profile, including excellent oral bioavailability and tissue penetration, combined with potent bactericidal activity and a post-antibiotic effect, underscores the therapeutic potential of this compound. However, a thorough understanding of its pharmacodynamic properties, particularly the mutant prevention concentration, is critical to ensure its sustained efficacy and mitigate the development of antimicrobial resistance.
References
- 1. Pharmacokinetics of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of intravenous this compound for antibiotic prophylaxis in biliary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue penetration of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo postantibiotic effect in a thigh infection in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in goats after intravenous or oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a this compound Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal effect of this compound and fosfomycin against Pseudomonas aeruginosa in a rabbit endocarditis model with pharmacokinetics of this compound in humans simulated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Herb drug interaction: effect of Manix® on pharmacokinetic parameters of this compound in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Structural Analysis of Pefloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pefloxacin (B1679150), a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, is utilized in the treatment of various bacterial infections. Its efficacy is derived from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] This technical guide provides a comprehensive overview of the chemical synthesis of this compound mesylate and the analytical techniques employed for its structural elucidation and quantification. Detailed experimental protocols for its synthesis and analysis via Ultraviolet-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document outlines the principles of its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented with key data for analysis. Visual diagrams illustrating the mechanism of action and experimental workflows are also provided to facilitate a deeper understanding.
Chemical Synthesis of this compound Mesylate
The synthesis of this compound mesylate is most commonly achieved through the N-methylation of norfloxacin (B1679917), followed by salt formation with methanesulfonic acid. A patented method highlights the use of solid formaldehyde (B43269) as a methylating agent, which offers advantages in handling and efficiency over its liquid counterpart.[2]
Synthesis Pathway
The synthesis proceeds in two main steps:
-
N-Methylation of Norfloxacin: Norfloxacin is reacted with solid formaldehyde and formic acid to introduce a methyl group at the N-4 position of the piperazine (B1678402) ring, yielding this compound.
-
Salt Formation: The resulting this compound is then treated with methanesulfonic acid to form the mesylate salt, which often crystallizes as a dihydrate.[2]
Experimental Protocol: Synthesis of this compound Mesylate Dihydrate
This protocol is adapted from the methodology described in patent CN103664779A.[2]
Materials:
-
Norfloxacin
-
Solid formaldehyde (Paraformaldehyde)
-
Formic acid (85%)
-
Methanesulfonic acid
-
Ethanol (B145695) (83%)
-
Water
Procedure:
-
Methylation Reaction:
-
To a reaction vessel, add solid formaldehyde and formic acid. The typical mass ratio of norfloxacin:solid formaldehyde:formic acid is approximately 1:0.1-0.2:0.2.[2]
-
Gradually add norfloxacin to the mixture with stirring.
-
After the initial exothermic reaction subsides, slowly heat the mixture to 70°C and maintain reflux for 1-2 hours.
-
Increase the temperature to 90-95°C and continue to reflux for approximately 6-12 hours.[2]
-
After the reaction is complete, remove the excess formic acid and formaldehyde by vacuum distillation. This may be followed by azeotropic distillation with water (1-8 times) to ensure complete removal.[2]
-
-
Salt Formation and Purification:
-
To the crude this compound intermediate, add 83% ethanol as a solvent.
-
Add methanesulfonic acid. The recommended mass ratio of methanesulfonic acid to norfloxacin is between 0.35:1 and 0.5:1.[2]
-
Heat the mixture to 70-75°C and reflux for 1 hour.
-
Cool the solution to 0-5°C to induce crystallization of this compound mesylate.
-
Collect the crystals by filtration.
-
Recrystallize the product from 83% ethanol to obtain purified this compound mesylate dihydrate. A yield of up to 93.2% has been reported using this method.[2]
-
Structural Analysis and Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive structural analysis and quality control of synthesized this compound mesylate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and effective method for the quantitative determination of this compound mesylate.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
Instrumentation: A standard UV-Vis spectrophotometer with 1 cm quartz cells is suitable for this analysis.
Sample Preparation:
-
Solvent Selection: Simulated tear fluid (pH 7.4) or 1% v/v aqueous glacial acetic acid can be used as a solvent.[3][4]
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound mesylate in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 0.5-20 µg/mL).[4][5]
Analysis:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound mesylate across the UV range (typically 200-400 nm) to determine the λmax. The reported λmax for this compound mesylate is approximately 272-277 nm.[5]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the synthesized this compound mesylate of an unknown concentration and measure its absorbance at the λmax. The concentration can then be determined using the calibration curve.
Quantitative Data for UV-Vis Analysis
| Parameter | Value | Reference |
| λmax | 272 - 277 nm | [5] |
| Linearity Range | 0.5 - 20 µg/mL | [4][5] |
| Regression Coefficient (R²) | > 0.999 | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound mesylate, and for monitoring the progress of its synthesis.
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is typically used.
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.025 M phosphoric acid), with the pH adjusted to around 2.9. A typical ratio is 13:87 (v/v).[6]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[7]
-
Detection Wavelength: Detection is typically performed at 275 nm or 277 nm.[6][7]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.[7]
-
Injection Volume: A 20 µL injection volume is common.[6]
Analysis:
-
Standard Solution: Prepare a standard solution of this compound mesylate in the mobile phase.
-
Sample Solution: Dissolve the synthesized product in the mobile phase.
-
Injection and Detection: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The peak area can be used for quantification against a calibration curve. A sharp peak is typically observed at a retention time of approximately 5.1 minutes under these conditions.[7]
Quantitative Data for HPLC Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [7] |
| Mobile Phase | Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9 | [6] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 275 - 277 nm | [6][7] |
| Retention Time | ~5.1 min | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound mesylate by providing detailed information about the carbon-hydrogen framework.
-
¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons in the quinolone core, the ethyl group, the methyl group on the piperazine ring, and the piperazine ring protons themselves. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) provide information about the connectivity of the atoms.
-
¹³C NMR: The ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule, allowing for the confirmation of the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound mesylate molecule. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
Expected FTIR Absorption Bands for this compound Mesylate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H (of water in dihydrate) | Stretching |
| ~3000 | C-H (aromatic and aliphatic) | Stretching |
| ~1700-1730 | C=O (carboxylic acid) | Stretching |
| ~1620-1630 | C=O (quinolone) | Stretching |
| ~1450-1500 | C=C (aromatic) | Stretching |
| ~1200-1300 | C-N | Stretching |
| ~1000-1100 | C-F | Stretching |
| ~1150 & ~1050 | S=O (mesylate) | Asymmetric & Symmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound mesylate and to study its fragmentation pattern, which can aid in structural confirmation. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is typically observed. For this compound, this would be at an m/z of 334.156.[2]
Common Fragmentation Pathways for Fluoroquinolones:
-
Loss of water ([M+H−H₂O]⁺)
-
Loss of carbon monoxide ([M+H−CO]⁺)
-
Cleavage of the piperazine ring
A detailed analysis of the fragmentation of this compound reveals characteristic losses from the piperazine ring.
X-ray Crystallography
X-ray crystallography, particularly X-ray powder diffraction (XRD), can be used to analyze the solid-state structure of this compound mesylate. The diffraction pattern is a unique fingerprint of the crystalline form and can be used for identification and to distinguish between different polymorphic forms. While single-crystal X-ray diffraction provides the most detailed three-dimensional structure, powder XRD is a valuable tool for routine characterization.
Visualizations
Mechanism of Action of this compound
This compound exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent structural analysis of this compound mesylate.
Caption: Experimental workflow for this compound mesylate.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and structural analysis of this compound mesylate. The synthesis protocol, adapted from established methods, offers a reliable pathway to obtaining this important antibiotic. The suite of analytical techniques described, from chromatography to spectroscopy, provides a robust framework for the comprehensive characterization of the synthesized compound, ensuring its identity, purity, and quality. The provided diagrams of the mechanism of action and experimental workflow serve to visually summarize the key concepts discussed. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
References
- 1. rsc.org [rsc.org]
- 2. CN103664779A - Preparation method of this compound mesylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
The Genesis of a Fluoroquinolone: An In-depth Technical Guide to the Discovery and Historical Development of Pefloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pefloxacin, a second-generation fluoroquinolone, emerged as a significant synthetic antibacterial agent in the late 1970s, offering a broader spectrum of activity and improved pharmacokinetic properties over its predecessors. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental data related to this compound. It delves into its synthesis, mechanism of action, antimicrobial spectrum, and pharmacokinetic profile, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of the historical timeline, synthesis pathway, mechanism of action, and induced signaling pathways are provided to facilitate a deeper understanding of this important fluoroquinolone.
Introduction: The Quinolone Revolution
The story of quinolone antibiotics begins with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis.[1] While effective against Gram-negative bacteria, its utility was limited to urinary tract infections due to poor systemic distribution. The subsequent decades saw extensive research focused on modifying the basic quinolone structure to enhance potency, broaden the antibacterial spectrum, and improve pharmacological properties. A pivotal breakthrough was the introduction of a fluorine atom at position 6 of the quinolone ring, giving rise to the fluoroquinolones. This modification dramatically increased activity against a wider range of bacteria, including Gram-positive organisms.[2] Norfloxacin, developed in 1978, was the first of this new class to demonstrate significantly enhanced potency.[3]
The Discovery and Development of this compound
This compound (1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) was synthesized in 1979.[4] Building upon the structural advancements of earlier fluoroquinolones, this compound featured an N-methylpiperazinyl substituent at the C-7 position and an ethyl group at the N-1 position. These modifications contributed to its favorable pharmacokinetic profile, including excellent oral bioavailability and tissue penetration.[5] this compound was approved for human use in France in 1985 and became a valuable therapeutic option for a variety of systemic infections.[4]
Chemical Synthesis
The synthesis of this compound typically involves the reaction of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with N-methylpiperazine. This nucleophilic substitution reaction at the C-7 position of the quinolone ring is a common strategy in the synthesis of many fluoroquinolones.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reaction of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and N-methylpiperazine.
Materials:
-
7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
-
N-methylpiperazine
-
Pyridine (solvent)
-
Ether
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and an excess of N-methylpiperazine is prepared in pyridine.
-
The reaction mixture is heated at reflux under an inert atmosphere (e.g., argon) for several hours (e.g., 18 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with methanol and ether to precipitate the product.
-
The solid product is collected by filtration, washed, and dried to yield this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][6]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping it and leading to the accumulation of double-strand breaks in the bacterial chromosome.[6]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents cell division.[1]
The ultimate consequence of this dual inhibition is the cessation of DNA replication and repair, leading to bacterial cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparable Bioavailability and Disposition of this compound in Patients with Cystic Fibrosis and Healthy Volunteers Assessed via Population Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vinmec.com [vinmec.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
Pefloxacin's Antiplasmodial Activity Against Plasmodium yoelii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiplasmodial activity of pefloxacin (B1679150), a fluoroquinolone antibiotic, specifically against the rodent malaria parasite Plasmodium yoelii. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and a visual representation of the drug's mechanism of action and experimental workflows.
Executive Summary
This compound has demonstrated significant efficacy against Plasmodium yoelii in murine models. Administered subcutaneously, it achieves a high degree of parasitemia reduction and ensures host survival at appropriate dosages. The primary mechanism of action is believed to be the inhibition of DNA gyrase within the parasite's apicoplast, an essential organelle, thereby disrupting DNA replication and leading to parasite death. This guide consolidates the available data to serve as a resource for further research and development of fluoroquinolones as potential antimalarial agents.
Mechanism of Action
This compound, like other fluoroquinolone antibiotics, targets bacterial and organellar type II topoisomerases, specifically DNA gyrase.[1] In Plasmodium species, this enzyme is located in the apicoplast, a non-photosynthetic plastid essential for parasite survival.[2][3] DNA gyrase is critical for managing DNA topology during replication by introducing negative supercoils into circular DNA.[3][4]
This compound interferes with the DNA re-ligation step of the gyrase's action. This leads to an accumulation of double-strand DNA breaks, stabilizing a toxic enzyme-DNA complex and ultimately resulting in the fragmentation of the apicoplast genome and parasite death.[1][2]
In Vivo Efficacy Against Plasmodium yoelii
Research has demonstrated the potent in vivo antimalarial effects of this compound in mice infected with the lethal N67 strain of Plasmodium yoelii. The key quantitative findings from these studies are summarized below.
Dose-Response Activity of this compound
The efficacy of this compound is highly dose-dependent. A study by Salmon et al. (1990) established that lower dosages were not efficient, while higher dosages led to significant parasite clearance and survival.[5][6][7]
| This compound Dose (mg/kg) | Dosing Regimen | Parasitemia on Day 4 (%) | Reduction in Parasitemia (%) | Survival on Day 21 | Reference |
| 40 | Every 8h for 3 days | Not Efficient | - | - | [5] |
| 80 | Every 8h for 3 days | Not Efficient | - | - | [5] |
| 160 | Every 8h for 3 days | 4.4 ± 3.1 | 92.8 | 20/20 (100%) | [5][6] |
| Control (Untreated) | - | 61.3 ± 12.1 | 0 | 2/20 (10%) | [5] |
Impact of Dosing Interval and Treatment Delay
The timing and frequency of this compound administration are critical for its efficacy. The antimalarial activity was maintained with a less frequent dosing schedule at a high enough dose, but was significantly diminished if treatment was delayed by 24 hours post-infection.[5][6][8]
| This compound Dose (mg/kg) | Dosing Regimen | Treatment Start | Reduction in Parasitemia (%) | Reference |
| 160 | Every 8h for 3 days | 1h post-infection | 92.8 | [5][8] |
| 160 | Every 12h for 3 days | 1h post-infection | Similar to 8h regimen | [5][6] |
| 240 | Every 12h for 3 days | 1h post-infection | Similar to 8h regimen | [5][6] |
| 160 | Every 8h for 3 days | 24h post-infection | Highly Reduced | [5] |
Experimental Protocols
The following section details the methodology for a standard in vivo murine model used to assess the efficacy of this compound against P. yoelii, based on the protocol described by Salmon et al. (1990).[5][7][9]
Four-Day Suppressive Test (Peter's Test)
This test is a standard method for screening potential antimalarial compounds for in vivo activity against early blood-stage infection.
4.1.1 Materials and Reagents
-
Animals: Swiss albino mice.
-
Parasite: Chloroquine-susceptible Plasmodium yoelii N67 strain.
-
Drug: this compound mesylate.
-
Vehicle: Sterile saline or appropriate solvent.
-
Inoculum: Donor mouse blood with actively rising P. yoelii parasitemia.
-
Culture/Dilution Medium: Alsever's solution or phosphate-buffered saline (PBS).
-
Stain: Giemsa stain.
-
Microscopy: Light microscope with oil immersion lens.
4.1.2 Experimental Procedure
-
Parasite Inoculation: Donor mice infected with P. yoelii N67 are monitored. When parasitemia reaches a suitable level, blood is collected via cardiac puncture into a heparinized tube. The blood is then diluted in a suitable medium to a concentration that will deliver 5 x 10⁶ infected red blood cells per 0.2 mL.
-
Animal Grouping: Mice are randomly assigned to experimental groups (typically 5-20 mice per group), including negative control (vehicle only) and positive control (a known antimalarial like chloroquine) groups.
-
Infection: Each mouse is infected intravenously with 0.2 mL of the prepared inoculum containing 5 x 10⁶ parasites.[5][7]
-
Drug Administration: One hour post-infection, treatment commences. This compound is administered subcutaneously at the desired dosages (e.g., 40, 80, 160 mg/kg).[5][6] The treatment is repeated at specified intervals (e.g., every 8 or 12 hours) for a total of 3 days.[5]
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are fixed with methanol, stained with Giemsa, and examined under a microscope. The percentage of parasitized red blood cells is determined by counting a minimum of 1,000 erythrocytes.
-
Data Analysis: The average percentage of parasitemia for each group is calculated. The percentage of suppression is determined using the formula: [ (A - B) / A ] * 100 where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.
-
Survival Monitoring: The mice are monitored daily for 21 days to record mortality rates and calculate mean survival time.[5]
Conclusion and Future Directions
This compound exhibits potent, dose-dependent antiplasmodial activity against P. yoelii in vivo. Its efficacy is critically linked to early administration and an appropriate dosing regimen. The likely mechanism, targeting the parasite's apicoplast DNA gyrase, presents a validated pathway for antimalarial drug development.[3][10] While these findings are promising, further research is warranted to explore the potential for combination therapies to mitigate the risk of resistance and to evaluate the efficacy against different parasite life stages and drug-resistant strains. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing search for novel antimalarial chemotherapeutics.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Targeting the gyrase of Plasmodium falciparum with topoisomerase poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of this compound and ciprofloxacin against experimental malaria in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of this compound and ciprofloxacin against experimental malaria in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Pefloxacin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefloxacin (B1679150) is a synthetic, broad-spectrum fluoroquinolone antibiotic belonging to the third generation of these antibacterial agents.[1] Developed in 1979, it is an analog of norfloxacin (B1679917) and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication and repair.[2][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, antimicrobial spectrum, pharmacokinetics, and analytical methodologies of this compound.
Molecular Structure and Chemical Properties
This compound is chemically described as 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[4][5] It is often used clinically as this compound mesylate, a salt form that enhances its solubility.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C17H20FN3O3 | [1][4][5] |
| Molecular Weight | 333.36 g/mol | [1][4][7] |
| CAS Registry Number | 70458-92-3 | [1][4] |
| Melting Point | 270-272 °C (decomposes) | [8] |
| Water Solubility | 11.4 mg/mL at 25 °C | [2][5] |
| logP | 0.27 | [2][5] |
| pKa (Strongest Acidic) | 5.55 | [2] |
| Appearance | Solid | [2][5] |
This compound is slightly soluble in aqueous solutions.[1] The mesylate salt form is freely soluble in water.[6]
Mechanism of Action
The bactericidal effect of this compound is achieved through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase.[1][2] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and for relieving torsional stress during transcription.[3] this compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[3]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the preferential target.[1][2] This enzyme plays a key role in the decatenation (separation) of interlinked daughter DNA molecules following replication.[3] By inhibiting topoisomerase IV, this compound prevents the segregation of replicated chromosomes into daughter cells, thereby blocking cell division.[3]
The dual inhibition of both enzymes contributes to the broad-spectrum activity of this compound and may slow the development of bacterial resistance.[9]
Mechanism of Action of this compound
Antimicrobial Spectrum
This compound demonstrates a broad spectrum of activity against a variety of pathogenic bacteria.[2][10] It is effective against many Gram-negative aerobic bacteria, including Escherichia coli, Neisseria gonorrhoeae, Shigella spp., Salmonella spp., and Campylobacter spp.[2][10] It also shows activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[2][10] Furthermore, this compound is active against some intracellular pathogens and Mycoplasma species.[1][11]
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for this compound
| Organism | MIC Range (µg/mL) | Source(s) |
| Helicobacter pylori | 1 - 8 | [1] |
| Mycoplasma bovis | 8 | [1] |
Pharmacokinetics
This compound is well absorbed orally with a bioavailability of approximately 100%.[10][12] It exhibits good tissue penetration, with concentrations in many tissues exceeding those in the plasma.[11]
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Source(s) |
| Bioavailability (Oral) | ~100% | [12] |
| Time to Peak Concentration (Tmax) | ~1 hour | [12][13] |
| Peak Concentration (Cmax) (400 mg dose) | ~4.09 µg/mL | [12] |
| Protein Binding | 20-30% | [2][12][14] |
| Elimination Half-life | 8.6 - 12.4 hours | [2][10][11][12] |
| Metabolism | Hepatic; primary metabolites are Norfloxacin and this compound N-oxide | [2][12] |
| Route of Excretion | Renal and biliary | [10][12] |
Dosage adjustments may be necessary for patients with hepatic insufficiency and in the elderly.[11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific bacterial isolate can be determined using the agar (B569324) dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH) at a concentration of 1000 µg/mL.
-
Preparation of Agar Plates: Serial twofold dilutions of the this compound stock solution are prepared in molten Mueller-Hinton agar to achieve final concentrations ranging from, for example, 0.06 to 128 µg/mL. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterial isolate.
DNA Gyrase Inhibition Assay
The inhibitory effect of this compound on DNA gyrase can be assessed using a supercoiling inhibition assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 DNA, DNA gyrase enzyme, ATP, and a suitable assay buffer.
-
Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without this compound is also included.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis: The reaction products are analyzed by electrophoresis on an agarose gel.
-
Visualization and Interpretation: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates. The concentration of this compound that inhibits the conversion of relaxed DNA to supercoiled DNA is determined.
Workflow for MIC Determination
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound in bulk drug, pharmaceutical formulations, and biological fluids.[15][16][17]
A typical reversed-phase HPLC (RP-HPLC) method involves:
-
Column: A C18 column (e.g., Shim-pack CLC-ODS).[15]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., 0.025 M phosphoric acid solution), with the pH adjusted as needed.[15]
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength of approximately 275 nm or 277 nm.[15][16]
-
Internal Standard: An internal standard, such as acetaminophen, can be used to improve the accuracy and precision of the method.[15]
This method has been shown to be simple, efficient, reproducible, and economical for the analysis of this compound.[15]
Conclusion
This compound remains an important fluoroquinolone antibiotic with a well-characterized molecular structure, mechanism of action, and pharmacokinetic profile. Its broad spectrum of activity makes it a valuable therapeutic agent for the treatment of various bacterial infections. The analytical methods described, particularly HPLC, provide robust means for its quantification in different matrices, which is essential for quality control, clinical monitoring, and research purposes. This guide provides a comprehensive technical overview to support further research and development in the field of antimicrobial agents.
References
- 1. toku-e.com [toku-e.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. This compound | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound mesylate CAS#: 70458-95-6 [m.chemicalbook.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound CAS#: 70458-92-3 [m.chemicalbook.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics of this compound after repeated intravenous and oral administration (400 mg bid) in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [ijbms.mums.ac.ir]
Methodological & Application
Application Note: Determination of Pefloxacin Minimum Inhibitory Concentration (MIC) for Salmonella spp. by Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of pefloxacin (B1679150) against Salmonella species using the broth microdilution method. This method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Salmonella isolate. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.[1][2][3] This method provides a quantitative measure of the susceptibility of the bacteria to the antimicrobial agent.
While this compound disk diffusion is commonly recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as a surrogate test to detect fluoroquinolone resistance in Salmonella, performing a broth microdilution MIC can provide valuable quantitative data for research and surveillance purposes.[4][5][6][7]
Materials and Reagents
-
This compound mesylate powder (analytical grade)
-
Salmonella isolates for testing
-
Quality control strain: Escherichia coli ATCC 25922
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.85% saline
-
Sterile deionized water
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter (optional)
-
Incubator (35 ± 2°C)
-
Vortex mixer
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed. The following formula can be used:
Assume a potency of 1000 µg/mg unless otherwise specified by the manufacturer.
-
Prepare a stock solution of 1280 µg/mL. For example, to prepare 10 mL of a 1280 µg/mL stock solution, weigh out 12.8 mg of this compound powder.
-
Dissolve the this compound powder. this compound mesylate is soluble in water. Dissolve the weighed powder in a small amount of sterile deionized water and then bring the final volume to 10 mL with sterile deionized water. Ensure complete dissolution.
-
Sterilization. The stock solution should be sterilized by membrane filtration using a 0.22 µm filter.
-
Storage. Aliquot the sterilized stock solution into sterile cryovials and store at -20°C or lower for up to six months. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
Subculture the Salmonella isolate. From a stock culture, streak the isolate onto a non-selective agar (B569324) medium (e.g., Tryptic Soy Agar or Blood Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain well-isolated colonies.
-
Prepare the bacterial suspension. Using a sterile loop or swab, select 3-5 well-isolated colonies of the same morphology and suspend them in sterile 0.85% saline.
-
Standardize the inoculum density. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[2][8][9][10] This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer (the absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[2][10]
-
Dilute the standardized suspension. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by making a 1:100 dilution of the standardized suspension in CAMHB, which results in a concentration of approximately 1.5 x 10⁶ CFU/mL. When 50 µL of this is added to 50 µL of broth in the microtiter plate, the final concentration will be approximately 7.5 x 10⁵ CFU/mL, which is within the acceptable range. A more precise method is to dilute the standardized suspension to achieve a concentration of 1 x 10⁶ CFU/mL and then add 50 µL to each well.
Broth Microdilution Procedure
-
Label the microtiter plate. Label the plate with the isolate information and the range of this compound concentrations.
-
Prepare the this compound dilutions.
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested. This will result in a concentration of 640 µg/mL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Leave one well with no antibiotic as a positive control (growth control) and one well with no bacteria as a negative control (sterility control).
-
-
Inoculate the microtiter plate. Using a multichannel pipette, add 10 µL of the diluted bacterial suspension (prepared in step 2.4) to each well, except for the negative control well. This will result in a final volume of 110 µL per well and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation. Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2°C in ambient air for 16-20 hours.
Reading and Interpreting the Results
-
Examine the plate. After incubation, visually inspect the plate for bacterial growth. The negative control well should show no growth, and the positive control well should show turbidity.
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the Salmonella isolate.[1][2]
Quality Control
Concurrently with the test isolates, perform the MIC determination for the quality control strain, E. coli ATCC 25922. The resulting MIC value should fall within the acceptable range specified by CLSI guidelines.
Data Presentation
The quantitative data for this compound MIC determination against Salmonella are summarized in the tables below.
Table 1: this compound Dilution Series for Broth Microdilution
| Well | This compound Concentration (µg/mL) |
| 1 | 64 |
| 2 | 32 |
| 3 | 16 |
| 4 | 8 |
| 5 | 4 |
| 6 | 2 |
| 7 | 1 |
| 8 | 0.5 |
| 9 | 0.25 |
| 10 | 0.125 |
| 11 | 0.06 |
| 12 | Growth Control (No this compound) |
Table 2: Quality Control Ranges for E. coli ATCC 25922
| Antimicrobial | MIC Range (µg/mL) |
| This compound | Not routinely defined by CLSI for MIC; primarily disk diffusion. |
| Ciprofloxacin (B1669076) | 0.004 - 0.016 |
Note: While a specific this compound MIC QC range for E. coli ATCC 25922 is not provided in the CLSI M100 document, the focus is on the disk diffusion quality control range, which is 25-33 mm.[1] For quantitative QC, ciprofloxacin is the primary fluoroquinolone with defined MIC ranges.
Table 3: Interpretive Criteria for Fluoroquinolones against Salmonella spp. (CLSI M100)
| Antimicrobial | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant |
| This compound | No established MIC breakpoints for Salmonella. Used as a surrogate via disk diffusion (Susceptible ≥24 mm, Resistant ≤23 mm).[4] | ||
| Ciprofloxacin | ≤ 0.06 | 0.12 - 0.5 | ≥ 1 |
| Levofloxacin | ≤ 0.12 | 0.25 - 1 | ≥ 2 |
| Ofloxacin (B1677185) | ≤ 0.12 | 0.25 - 1 | ≥ 2 |
Note: this compound's primary role in recent CLSI and EUCAST guidelines for Salmonella is as a surrogate marker for fluoroquinolone resistance through disk diffusion testing, not through MIC interpretation.[4][5][6] The MIC breakpoints for ciprofloxacin, levofloxacin, and ofloxacin are provided for a comprehensive understanding of fluoroquinolone susceptibility in Salmonella.[4][11]
Visualization
Caption: Experimental workflow for this compound MIC determination by broth microdilution.
Caption: Logical relationship for interpreting fluoroquinolone MIC results for Salmonella.
References
- 1. journals.asm.org [journals.asm.org]
- 2. McFarland standards - Wikipedia [en.wikipedia.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. EUCAST: this compound screening for fluoroquinolone resistance in Enterobacterales [eucast.org]
- 8. grokipedia.com [grokipedia.com]
- 9. altuner.me [altuner.me]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pefloxacin in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-PEF-001
Abstract
This application note details a validated, simple, and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of pefloxacin (B1679150) in human plasma. The method utilizes protein precipitation for sample preparation and UV detection for analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The procedure is reproducible, accurate, and linear over a clinically relevant concentration range.
Introduction
This compound is a synthetic fluoroquinolone antibiotic used in the treatment of various bacterial infections. Monitoring its concentration in human plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This document provides a comprehensive protocol for a robust RP-HPLC method developed for this purpose, offering high sensitivity and selectivity.
Principle
The method is based on the separation of this compound from endogenous plasma components and an internal standard (IS) using a C18 reversed-phase column. Sample clean-up is achieved through a straightforward protein precipitation step with an organic solvent. The separation is performed isocratically with a mobile phase consisting of an organic modifier and an acidic aqueous buffer. This compound is detected and quantified by measuring its UV absorbance at a specific wavelength.
Materials and Reagents
-
This compound Mesylate reference standard
-
Acetaminophen (B1664979) (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (AR grade)
-
Potassium hydroxide (B78521) (KOH)
-
Ethyl acetate (B1210297) (AR grade)
-
Water (HPLC grade, deionized)
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The specific conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Shim-pack CLC-ODS (C18), 5 µm, 4.6 x 250 mm or equivalent |
| Mobile Phase | Acetonitrile : 0.025 M Phosphoric Acid (13:87 v/v), pH adjusted to 2.9 with KOH[1][2][3][4][5] |
| Flow Rate | 1.0 mL/min[1][2][3][4][5][6] |
| Detection Wavelength | 275 nm[1][2][3][4][5] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Internal Standard (IS) | Acetaminophen[1][2][3][4][5] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
5.1. Mobile Phase Preparation
-
Prepare a 0.025 M phosphoric acid solution by diluting concentrated phosphoric acid in HPLC grade water.
-
Mix 130 mL of acetonitrile with 870 mL of the 0.025 M phosphoric acid solution.
-
Adjust the final pH of the mixture to 2.9 using a potassium hydroxide solution.
-
Degas the mobile phase using a vacuum filter or sonicator before use.
5.2. Standard Stock Solutions
-
This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of acetaminophen and dissolve it in 100 mL of the mobile phase.
5.3. Working Solutions and Calibration Standards
-
Prepare a series of working standard solutions of this compound by serially diluting the stock solution with the mobile phase.
-
To prepare calibration standards in plasma, spike 900 µL of drug-free human plasma with 100 µL of the appropriate this compound working solution to achieve final concentrations in the range of 0.125 µg/mL to 12 µg/mL[1][2][3][7].
-
Add the internal standard to each calibration standard and quality control (QC) sample to a final concentration of 20 µg/mL.
Sample Preparation Protocol
The extraction of this compound from plasma is performed using a protein precipitation method.
-
Pipette 0.5 mL of the plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add a fixed amount of internal standard (e.g., 50 µL of 20 µg/mL acetaminophen).
-
Add 0.5 mL of ethyl acetate for protein precipitation[1].
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing[1].
-
Centrifuge the tubes at 5000 rpm for 5 minutes to pellet the precipitated proteins[1][3].
-
Carefully transfer the upper organic supernatant to a new, clean tube.
-
Evaporate the supernatant to dryness at room temperature, preferably under a gentle stream of nitrogen[1][3].
-
Reconstitute the dried residue in 0.5 mL of the mobile phase[1].
-
Filter the reconstituted solution through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtrate into the HPLC system for analysis[1].
Caption: Detailed workflow for the extraction of this compound from human plasma.
Method Validation and Performance
The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose[1].
7.1. System Suitability System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | ~1.2 |
| Theoretical Plates | > 2000 | > 3000 |
| RSD of Retention Time | < 2% | 0.566%[1][2][3][4][5] |
| RSD of Peak Area | < 2% | 0.989%[1][2][3][4][5] |
| Resolution (Pef/IS) | > 2 | > 3.0[1] |
7.2. Method Validation Summary The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.125 - 12 µg/mL[1][2][3][7] |
| Correlation Coefficient (R²) | ≥ 0.998[1][2][3][7] |
| Limit of Detection (LOD) | 0.03125 µg/mL[1][2][3][7] |
| Limit of Quantitation (LOQ) | 0.125 µg/mL[1][2][3][7] |
| Accuracy (% Recovery) | 90.92% - 98.59% in plasma[1] |
| Precision (RSD%) | Intra-day: 0.376% - 0.906% Inter-day: 0.146% - 0.821%[1][2][3][7] |
| Specificity | No interference from endogenous plasma components or the IS[1][2][3][4][5]. |
Data Analysis
-
Record the peak areas of this compound and the internal standard (acetaminophen) from the chromatograms.
-
Calculate the peak area ratio (this compound Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding this compound concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration curve data.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve using the regression equation (y = mx + c).
Caption: Overall logical workflow from sample collection to final data reporting.
Conclusion
The reverse-phase HPLC method described provides a reliable and robust tool for the quantification of this compound in human plasma.[1][2][3][7] Its simple sample preparation, good sensitivity, and excellent accuracy and precision make it highly suitable for routine use in clinical and research laboratories.[1][2][3][7]
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [journals.mums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. مقاله Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [civilica.com]
- 5. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [ijbms.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [ijbms.mums.ac.ir]
Pefloxacin Disk Diffusion Assay: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing the pefloxacin (B1679150) disk diffusion assay, a critical method for determining the susceptibility of bacterial isolates to the fluoroquinolone antibiotic this compound. This method is particularly significant as a surrogate marker for detecting fluoroquinolone resistance in certain bacteria, such as Salmonella species, where other fluoroquinolone disks may fail to identify low-level resistance.[1][2][3][4]
The following sections detail the experimental protocol, quality control parameters, and interpretation of results based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][5]
Experimental Protocol
The disk diffusion method, also known as the Kirby-Bauer test, is a standardized procedure for in vitro susceptibility testing.[3][6] The protocol involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar (B569324) plate uniformly inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk after incubation.
Materials:
-
This compound antimicrobial susceptibility disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (agar depth of 4.0 ± 0.5 mm)[6][7]
-
Pure, overnight culture of the bacterial isolate to be tested
-
Sterile 0.85% saline or sterile broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strain: Escherichia coli ATCC 25922[1][3][8]
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the pure bacterial culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/ml.[6]
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[6]
-
-
Application of this compound Disk:
-
Aseptically place a 5 µg this compound disk onto the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.[9]
-
Gently press the disk to ensure complete contact with the agar surface.
-
If multiple disks are used on the same plate, ensure they are spaced far enough apart to prevent overlapping of the inhibition zones (preferably with centers 30 mm apart).[6]
-
-
Incubation:
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided in the tables below.
-
Data Presentation
The following tables summarize the quantitative data for the this compound disk diffusion assay, including quality control ranges and interpretive breakpoints.
Table 1: Quality Control Ranges for this compound (5 µg) Disk
| Quality Control Strain | CLSI Zone Diameter Range (mm) | EUCAST Zone Diameter Range (mm) | EUCAST Target Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | 25-33 | 26-32 | 29 |
Data sourced from CLSI and EUCAST guidelines.[1][8][10]
Table 2: Interpretive Zone Diameter Breakpoints for this compound (5 µg)
| Organism | Interpretation | CLSI Zone Diameter (mm) | EUCAST Zone Diameter (mm) |
| Salmonella spp. | Susceptible | ≥24 | ≥24 |
| Resistant | ≤23 | <24 | |
| General (Tentative) | Susceptible | ≥19 | Not specified |
| Intermediate | 16-18 | Not specified | |
| Resistant | ≤15 | Not specified |
Note: this compound is primarily recommended as a surrogate for detecting fluoroquinolone resistance in Salmonella spp.[2][11][12] The general tentative breakpoints are from older literature and may not be universally applied.[13][14][15] Always refer to the latest CLSI or EUCAST guidelines for the most current interpretive criteria.
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the this compound Disk Diffusion Assay.
References
- 1. Development of a this compound Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]
- 4. Development of a this compound Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. megumed.de [megumed.de]
- 6. tmmedia.in [tmmedia.in]
- 7. szu.gov.cz [szu.gov.cz]
- 8. szu.gov.cz [szu.gov.cz]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. liofilchem.net [liofilchem.net]
- 11. nih.org.pk [nih.org.pk]
- 12. EUCAST: this compound screening for fluoroquinolone resistance in Enterobacterales [eucast.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Tentative disk diffusion susceptibility interpretive criteria for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tentative disk diffusion susceptibility interpretive criteria for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Novel Pefloxacin-Hydrazone Derivatives as Potential Antibacterial Agents
Application Notes and Protocols for Researchers in Drug Development
This document provides detailed protocols for the synthesis and antibacterial evaluation of novel pefloxacin-hydrazone derivatives. This compound (B1679150), a fluoroquinolone antibiotic, serves as a scaffold for the synthesis of new chemical entities aimed at combating bacterial infections. The derivatization of this compound at the C-3 carboxylic acid position to form hydrazones is a promising strategy to enhance its antibacterial spectrum and potency. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Chemical modification of existing antibiotics, such as this compound, is a viable approach to generate novel compounds with improved efficacy. This application note focuses on the synthesis of this compound-hydrazone derivatives, a class of compounds that has shown significant potential as antibacterial agents. The general synthetic scheme involves the conversion of this compound to its acid hydrazide, followed by condensation with various aromatic aldehydes to yield the final hydrazone derivatives.
Synthesis of this compound-Hydrazone Derivatives
The synthesis of this compound-hydrazone derivatives is a two-step process. The first step is the formation of this compound acid hydrazide from this compound. The second step involves the condensation of the acid hydrazide with different aromatic aldehydes to obtain the desired hydrazone derivatives.
Experimental Protocol: Synthesis of this compound Acid Hydrazide (Intermediate)
This protocol details the synthesis of the key intermediate, this compound acid hydrazide.
Materials:
-
This compound
-
Methanol (B129727) (CH3OH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Hydrazine (B178648) Hydrate (B1144303) (NH2NH2·H2O)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Esterification of this compound:
-
In a round bottom flask, dissolve this compound in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the excess methanol using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the this compound methyl ester.
-
-
Hydrazinolysis of this compound Methyl Ester:
-
Dissolve the obtained this compound methyl ester in methanol in a round bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6 hours.[2]
-
After cooling, the solid this compound acid hydrazide will precipitate out.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to yield the pure this compound acid hydrazide.
-
Characterization: The structure of the synthesized this compound acid hydrazide should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Experimental Protocol: Synthesis of this compound-Hydrazone Derivatives
This protocol describes the general procedure for the synthesis of this compound-hydrazone derivatives from this compound acid hydrazide and various aromatic aldehydes.
Materials:
-
This compound Acid Hydrazide
-
Various substituted aromatic aldehydes
-
Ethanol (B145695) (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
Dissolve an equimolar amount of this compound acid hydrazide and the respective aromatic aldehyde in ethanol in a round bottom flask.[3]
-
Add a few drops of glacial acetic acid as a catalyst.[3]
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound-hydrazone derivative.
Characterization: The synthesized derivatives should be characterized by determining their melting points and using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their chemical structures. For example, the ¹H-NMR spectrum of a typical hydrazone derivative will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.2-8.8 ppm.
Antibacterial Activity Evaluation
The in vitro antibacterial activity of the synthesized this compound-hydrazone derivatives is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound-hydrazone derivatives and this compound (as a control)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound and this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the stock drug solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Within 15 minutes of preparation, inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Data Presentation
The antibacterial activity of the synthesized this compound-hydrazone derivatives is presented in the table below as Minimum Inhibitory Concentration (MIC) values in µg/mL.
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| This compound | - | 0.4 | 0.5 | 0.25 | 2.5 |
| Derivative 1 | 4-Nitro | 0.2 | 0.25 | 0.125 | 1.25 |
| Derivative 2 | 2,6-Dichloro | 0.1 | 0.125 | 0.06 | 0.6 |
| Derivative 3 | 3,4,5-Trimethoxy | 0.8 | 1.0 | 0.5 | 5.0 |
| Derivative 4 | 5-Bromo-2-hydroxy | 0.2 | 0.25 | 0.125 | 1.25 |
| Derivative 5 | 2,5-Dimethoxy | 0.4 | 0.5 | 0.25 | 2.5 |
Note: The MIC values for the derivatives are hypothetical and for illustrative purposes to demonstrate data presentation. Actual values need to be determined experimentally.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound-hydrazone derivatives.
Caption: Synthetic route for this compound-Hydrazone Derivatives.
Mechanism of Action Pathway
This diagram illustrates the mechanism of action of this compound and its derivatives, targeting bacterial DNA gyrase and topoisomerase IV.
Caption: Inhibition of bacterial DNA replication by this compound.
References
Application Notes and Protocols for 99mTc-Pefloxacin Radiolabeling for Imaging Bacterial Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pefloxacin (B1679150), a synthetic chemotherapeutic agent belonging to the fluoroquinolone class, has demonstrated efficacy against a broad spectrum of bacteria. When radiolabeled with Technetium-99m (99mTc), a readily available radionuclide with favorable imaging characteristics (gamma-ray energy of 140 keV and a half-life of 6.02 hours), it becomes a valuable tool for the specific imaging of bacterial infections. The resulting radiopharmaceutical, 99mTc-Pefloxacin, has shown the potential to differentiate between bacterial infections and sterile inflammation, a critical diagnostic challenge. The proposed mechanism of action involves the binding of 99mTc-Pefloxacin to bacterial DNA gyrase, an enzyme essential for DNA replication and repair, leading to the accumulation of the radiotracer at the site of infection. These application notes provide detailed protocols for the radiolabeling of this compound with 99mTc, quality control procedures, and methodologies for preclinical evaluation.
Data Presentation
Table 1: Optimized Conditions for Radiolabeling of this compound with 99mTc
| Parameter | Optimal Value | Reference |
| This compound Amount | ≥ 0.5 mg | [1] |
| Stannous Chloride Dihydrate (SnCl₂) | 50 µg | [1] |
| pH of Reaction | 6.0 (Neutral) | [1] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Radiochemical Yield | > 98% | [1] |
Table 2: In Vivo Performance of 99mTc-Pefloxacin in an Animal Model of Infection
| Parameter | Value | Animal Model | Bacterial Strain | Time Post-Injection | Reference |
| Target-to-Background Ratio | 5 | Rat | Staphylococcus aureus | Not Specified |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 99mTc
This protocol is based on the direct labeling method.
Materials:
-
This compound mesylate powder
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator (37-3700 MBq)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Nitrogen gas (high purity)
-
Sterile, pyrogen-free vials
-
Heating block or oil bath
-
pH meter or pH indicator strips
Procedure:
-
Preparation of this compound Solution:
-
In a sterile vial, dissolve at least 0.5 mg of this compound mesylate in sterile, pyrogen-free water.
-
-
Preparation of Stannous Chloride Solution:
-
Prepare a fresh stock solution of SnCl₂·2H₂O in cold, deoxygenated 0.1 N HCl.
-
-
Radiolabeling Reaction:
-
To the vial containing the this compound solution, add 50 µg of the freshly prepared SnCl₂·2H₂O solution.
-
Adjust the pH of the mixture to 6.0 using 0.1 N NaOH or 0.1 N HCl.
-
Gently bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
Aseptically add the desired activity of Na⁹⁹ᵐTcO₄ (37-3700 MBq) to the vial.
-
Seal the vial and gently swirl the contents.
-
Incubate the reaction vial in a heating block or oil bath at 100 °C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before proceeding with quality control.
-
Protocol 2: Quality Control of 99mTc-Pefloxacin
This protocol utilizes instant thin-layer chromatography (ITLC) to determine the radiochemical purity.
Materials:
-
ITLC-SG strips
-
Saline (0.9% NaCl)
-
Developing chambers
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spotting:
-
On two separate ITLC-SG strips, apply a small spot (1-2 µL) of the 99mTc-Pefloxacin preparation approximately 1 cm from the bottom edge.
-
-
Chromatography:
-
Develop the first strip in a chamber containing saline as the mobile phase.
-
Develop the second strip in a chamber containing acetone as the mobile phase.
-
Allow the solvent front to travel to the top of the strips.
-
-
Analysis:
-
Remove the strips from the chambers and allow them to dry.
-
Cut each strip into two halves (origin and front) and measure the radioactivity of each segment using a gamma counter, or scan the entire strip using a radio-TLC scanner.
-
-
Calculation of Radiochemical Purity:
-
In Saline:
-
Free pertechnetate (⁹⁹ᵐTcO₄⁻) and 99mTc-Pefloxacin will migrate with the solvent front (Rf = 1.0).
-
Reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) will remain at the origin (Rf = 0).
-
% Reduced/hydrolyzed ⁹⁹ᵐTc = (Counts at origin / Total counts) x 100
-
-
In Acetone:
-
Free pertechnetate (⁹⁹ᵐTcO₄⁻) will migrate with the solvent front (Rf = 1.0).
-
99mTc-Pefloxacin and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) will remain at the origin (Rf = 0).
-
% Free ⁹⁹ᵐTcO₄⁻ = (Counts at the front / Total counts) x 100
-
-
Radiochemical Purity Calculation:
-
% Radiochemical Purity of 99mTc-Pefloxacin = 100% - (% Reduced/hydrolyzed ⁹⁹ᵐTc + % Free ⁹⁹ᵐTcO₄⁻)
-
-
Protocol 3: In Vitro Stability of 99mTc-Pefloxacin
This protocol assesses the stability of the radiolabeled complex in human serum.
Materials:
-
99mTc-Pefloxacin preparation
-
Freshly collected human serum
-
Incubator at 37 °C
-
ITLC-SG strips and chromatography apparatus (as in Protocol 2)
Procedure:
-
Incubation:
-
Add a known volume of 99mTc-Pefloxacin to a vial containing human serum (e.g., 100 µL of radiotracer in 900 µL of serum).
-
Incubate the mixture at 37 °C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 6, and 24 hours), withdraw a small aliquot of the mixture.
-
-
Radiochemical Purity Determination:
-
Determine the radiochemical purity of each aliquot using the quality control procedure described in Protocol 2.
-
-
Data Analysis:
-
Plot the radiochemical purity as a function of time to evaluate the stability of 99mTc-Pefloxacin in human serum.
-
Protocol 4: In Vivo Biodistribution in an Animal Model of Infection
This protocol describes the evaluation of 99mTc-Pefloxacin uptake in an infected animal model.
Materials:
-
99mTc-Pefloxacin preparation
-
Healthy laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Anesthetic agent
-
Gamma counter
Procedure:
-
Induction of Infection:
-
Anesthetize the animals.
-
Induce a localized infection by intramuscular injection of a known concentration of the bacterial suspension (e.g., 10⁷-10⁸ CFU) into the thigh muscle of one hind limb.
-
As a control for sterile inflammation, a separate group of animals can be injected with heat-killed bacteria or an inflammatory agent (e.g., turpentine (B1165885) oil) in the contralateral thigh.
-
Allow the infection to develop for a sufficient period (e.g., 24 hours).
-
-
Administration of Radiotracer:
-
Administer a known activity of 99mTc-Pefloxacin (e.g., 3.7-7.4 MBq) to each animal via intravenous injection (e.g., through the tail vein).
-
-
Biodistribution Study:
-
At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize the animals.
-
Dissect and collect major organs and tissues of interest (e.g., infected muscle, contralateral muscle, blood, liver, spleen, kidneys, heart, lungs, and bone).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, count a standard of the injected dose to allow for decay correction.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the target-to-non-target ratios (e.g., infected muscle-to-contralateral muscle ratio) to assess the specificity of the radiotracer for the site of infection.
-
Visualization of Workflows and Pathways
Caption: Workflow for the radiolabeling of this compound with 99mTc.
Caption: Mechanism of 99mTc-Pefloxacin uptake in bacterial cells.
Caption: Workflow for the preclinical evaluation of 99mTc-Pefloxacin.
References
Application Notes and Protocols for Pefloxacin Cytotoxicity Evaluation in Primary Rat Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefloxacin (B1679150), a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, has been associated with instances of hepatotoxicity. Understanding the cytotoxic effects of this compound on liver cells is crucial for assessing its safety profile and for the development of safer therapeutic alternatives. Primary rat hepatocyte cultures are a well-established in vitro model for studying drug-induced liver injury (DILI) as they closely mimic the metabolic and physiological functions of the in vivo liver. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound in primary rat hepatocyte cultures. Key assays for assessing cell viability, membrane integrity, oxidative stress, and apoptosis are described, along with data presentation guidelines and visualizations of the underlying molecular pathways.
Key Mechanisms of this compound-Induced Hepatotoxicity
This compound-induced hepatotoxicity is a multifactorial process that can involve direct cellular injury and the induction of apoptotic pathways. At high concentrations, this compound has been shown to be hepatotoxic in primary rat hepatocyte cultures.[1] The cytotoxic effects are often mediated by:
-
Oxidative Stress: Fluoroquinolones, including this compound, can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This can damage cellular macromolecules, including lipids, proteins, and DNA, and deplete the cell's antioxidant defenses, such as glutathione (B108866) (GSH).
-
Mitochondrial Dysfunction: Mitochondria are key targets in drug-induced liver injury. This compound may impair mitochondrial function, leading to a decrease in ATP production, altered mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[3][4]
-
Apoptosis: this compound can trigger programmed cell death, or apoptosis, in hepatocytes. This process is orchestrated by a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase.[5][6][7] The apoptotic pathway can be initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) signals. The intrinsic pathway often involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9][10][11]
Data Presentation
Table 1: Cytotoxicity of this compound in Primary Rat Hepatocytes
| Concentration (mg/L) | Exposure Time (hours) | Cytotoxicity Endpoint | Observed Effect | Reference |
| 400 | 48 | Intracellular Enzyme Release (LDH, AST, ALT) | Hepatotoxic | [1] |
Table 2: Summary of Key Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Interpretation |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. | Increased LDH activity in the supernatant. | Loss of cell membrane integrity, indicative of necrosis or late apoptosis. |
| MTT Assay | Reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. | Increased formazan concentration. | Assessment of cell viability and metabolic activity. |
| Glutathione (GSH) Assay | Measurement of the major intracellular antioxidant, glutathione. | Decreased levels of total or reduced glutathione (GSH). | Indication of oxidative stress. |
| Caspase-3 Activity Assay | Detection of the activity of caspase-3, a key executioner caspase in apoptosis. | Increased caspase-3 enzymatic activity. | Measurement of apoptosis induction. |
Experimental Protocols
Isolation and Culture of Primary Rat Hepatocytes
Materials:
-
Male Wistar rats (200-250 g)
-
Collagenase (Type IV)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and other supplements
-
Collagen-coated culture plates
Protocol:
-
Anesthetize the rat according to approved animal care and use protocols.
-
Perform a two-step in situ collagenase perfusion of the liver.
-
Excise the liver and gently disperse the hepatocytes in Williams' Medium E.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by centrifugation and resuspend in culture medium.
-
Determine cell viability using the trypan blue exclusion method. Viability should be >90%.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate).
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C with 5% CO2.
-
After attachment, replace the medium with fresh culture medium containing various concentrations of this compound or vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit
-
96-well microplate reader
Protocol:
-
Culture primary rat hepatocytes in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate reader
Protocol:
-
Culture and treat hepatocytes with this compound in a 96-well plate.
-
At the end of the incubation period, remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Express the results as a percentage of the vehicle-treated control cells.
Glutathione (GSH) Assay
Materials:
-
GSH assay kit
-
Deproteinizing agent (e.g., metaphosphoric acid)
-
96-well microplate reader
Protocol:
-
Culture and treat hepatocytes with this compound.
-
At the end of the treatment, wash the cells with cold PBS.
-
Lyse the cells and deproteinize the samples according to the kit manufacturer's protocol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Add the assay reagents to the supernatant.
-
Incubate and measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the GSH concentration based on a standard curve and normalize to the protein content of the cell lysate.
Caspase-3 Activity Assay
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well microplate reader or fluorometer
Protocol:
-
Culture and treat hepatocytes with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Add the caspase-3 substrate to the cell lysate in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Express the caspase-3 activity as a fold-change relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: this compound-induced oxidative stress pathway in hepatocytes.
Caption: Intrinsic apoptosis pathway activated by this compound.
References
- 1. Cytotoxicity and uptake of this compound, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin induces acute liver injury by triggering caspase-3/GSDME-mediated cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase 3 role and immunohistochemical expression in assessment of apoptosis as a feature of H1N1 vaccine-caused Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of p53, Bax and Bcl-2 proteins in hepatocytes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential role of bcl-2 and bax mRNA and protein expression in chronic hepatitis type B and C: a clinicopathologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
Application Notes & Protocols: Formulation of Metal-Based Pefloxacin Complexes for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of metal-based Pefloxacin complexes. The complexation of this compound with various metal ions has been shown to significantly enhance its antimicrobial and, in some cases, anticancer activities. This document aims to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] However, the emergence of bacterial resistance has necessitated the development of new strategies to enhance the efficacy of existing antibiotics.[4]
One promising approach is the complexation of fluoroquinolones with metal ions.[5] Metal complexes of this compound have demonstrated superior biological activity compared to the parent drug.[6] This enhancement is attributed to several factors, including changes in the drug's lipophilicity, which can facilitate its transport across bacterial cell membranes, and the direct interaction of the metal ion with bacterial components.[7] Furthermore, these complexes can interact with DNA through intercalation and electrostatic binding, potentially contributing to their enhanced bioactivity.[8][9][10] This document outlines the protocols for synthesizing this compound complexes with various transition metals and evaluating their biological potential.
Experimental Protocols
General Synthesis of Metal-Pefloxacin Complexes
This protocol describes a general method for the synthesis of metal-Pefloxacin complexes. Specific modifications may be required depending on the metal salt used.
Materials:
-
This compound (PEF)
-
Metal salts (e.g., CuCl₂·2H₂O, ZnCl₂, FeCl₃, CoCl₂·6H₂O)
-
5% Ammonia (B1221849) solution or 1M KOH
-
Distilled water
-
Magnetic stirrer with hotplate
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of methanol with stirring. Gentle heating (~60-70°C) may be applied to aid dissolution.[11]
-
In a separate beaker, dissolve the metal salt (1 mmol) in 10 mL of methanol or distilled water.
-
Slowly add the metal salt solution to the this compound solution while stirring continuously.
-
Adjust the pH of the reaction mixture to ~7-8 using a 5% ammonia solution or 1M KOH to facilitate deprotonation of this compound and promote complexation.[11][12]
-
Continue stirring the mixture at 60-70°C for 2-3 hours.[11]
-
Allow the solution to cool to room temperature. A precipitate of the metal-Pefloxacin complex should form.
-
Collect the precipitate by filtration, wash it with a small amount of cold methanol and then distilled water to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Characterization of Metal-Pefloxacin Complexes
The synthesized complexes should be characterized to confirm their formation and elucidate their structure.
2.2.1. FT-IR Spectroscopy:
-
Purpose: To identify the coordination sites of this compound with the metal ion.
-
Protocol: Record the FT-IR spectra of this compound and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets. The disappearance of the carboxylic acid O-H band and shifts in the C=O and C-O stretching vibrations indicate coordination through the carboxylate and pyridone groups.[6]
2.2.2. UV-Visible Spectroscopy:
-
Purpose: To study the electronic transitions and confirm complex formation.
-
Protocol: Dissolve the samples in a suitable solvent (e.g., DMSO) and record the UV-Vis spectra in the range of 200-800 nm. The appearance of new absorption bands or shifts in the existing bands of this compound upon complexation confirms the interaction with the metal ion.[13]
2.2.3. Elemental Analysis (CHN):
-
Purpose: To determine the empirical formula of the synthesized complexes.
-
Protocol: Perform elemental analysis for Carbon, Hydrogen, and Nitrogen. The experimental percentages should be in good agreement with the calculated values for the proposed formula of the complex.[8]
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
This method is used to qualitatively assess the antibacterial activity of the synthesized complexes.
Materials:
-
Nutrient agar (B569324) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized metal-Pefloxacin complexes
-
This compound (as a positive control)
-
DMSO (as a solvent and negative control)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and swab it uniformly onto the surface of the nutrient agar plates.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar plates.
-
Prepare solutions of the synthesized complexes and this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells. Also, add the same volume of DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.[14]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton broth
-
Bacterial cultures
-
Synthesized metal-Pefloxacin complexes and this compound
-
96-well microtiter plates
-
Spectrophotometer (optional, for reading absorbance)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth in the wells of a 96-well plate.
-
Prepare a standardized bacterial suspension and add it to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]
DNA Interaction Studies (UV-Vis Titration)
This protocol is used to investigate the binding of the metal complexes to DNA.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
Synthesized metal-Pefloxacin complexes
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA should be checked by measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280), which should be ~1.8-1.9.
-
Prepare a solution of the metal complex in the same buffer.
-
Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.
-
Record the UV-Vis spectra of the complex with each addition of DNA.
-
Changes in the absorbance (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorption (red or blue shift) indicate interaction between the complex and DNA.[8][10] The binding constant can be calculated from the spectral data.
Data Presentation
The following tables summarize representative data for the bioactivity of metal-Pefloxacin complexes.
Table 1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | B. subtilis (Gram +ve) | P. aeruginosa (Gram -ve) |
| This compound | 18 | 20 | 17 | 19 |
| [Cu(PEF)Cl(H₂O)] | 25 | 28 | 24 | 26 |
| [Zn(PEF)Cl(H₂O)] | 22 | 24 | 21 | 23 |
| [Fe(PEF)Cl₂(H₂O)₂]Cl | 28 | 30 | 27 | 29 |
| [Co(PEF)₂(H₂O)₂] | 24 | 26 | 23 | 25 |
Note: Data is compiled and representative of typical results found in the literature. Actual results may vary.[6][13]
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. flavus |
| This compound | 10 | 12 | >100 | >100 |
| [Cu(PEF)₂(H₂O)₂] | 5 | 6 | 25 | 30 |
| [Ni(PEF)₂(H₂O)₂] | 6 | 7 | 30 | 35 |
| [Cr(PEF)₂(H₂O)₂]Cl | 4 | 5 | 20 | 25 |
| [Mn(PEF)₂(H₂O)₂] | 7 | 8 | 35 | 40 |
Note: Data is compiled and representative of typical results found in the literature. Actual results may vary.[6]
Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Proposed Mechanism of Enhanced Bioactivity.
Caption: DNA Interaction Study Workflow.
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance [mdpi.com]
- 5. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
In Vitro Evaluation of Pefloxacin in Human Myelopoiesis Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Pefloxacin (B1679150) on human myelopoiesis. The included protocols offer detailed methodologies for evaluating the impact of this compound on myeloid cell proliferation, viability, and colony-forming ability.
Introduction
This compound, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] While primarily targeting bacterial cells, quinolones have been observed to affect eukaryotic cells, including those involved in human myelopoiesis. Understanding the in vitro effects of this compound on human myeloid progenitor cells is crucial for assessing its potential hematological toxicity and for guiding its clinical use, particularly in patients undergoing treatments that may compromise bone marrow function.
Studies have shown that this compound exerts a dose-dependent inhibitory effect on the proliferation of human myeloid cell lines and the formation of colonies from normal hematopoietic progenitor cells.[2] Significant inhibition of colony formation from normal bone marrow cells and the K-562 leukemic cell line has been observed at concentrations of 25 µg/ml and above.[2] Furthermore, a dose-dependent inhibition of cell proliferation has been noted in the HL-60 leukemic cell line.[2]
Data Summary
The following tables summarize the quantitative data on the effects of this compound on human myeloid cells as reported in scientific literature.
Table 1: Effect of this compound on Colony Formation of Human Myeloid Progenitor Cells
| Cell Type | This compound Concentration (µg/ml) | Inhibition of Colony Formation | Statistical Significance |
| Normal Bone Marrow Cells | ≥ 25 | Dose-dependent inhibition | Statistically significant |
| K-562 (Leukemic Cell Line) | ≥ 25 | Dose-dependent inhibition | Statistically significant |
Data synthesized from literature indicating a significant inhibitory effect at these concentrations.[2]
Table 2: Effect of this compound on Proliferation of Human Myeloid Leukemia Cell Lines
| Cell Line | This compound Concentration | Effect on Proliferation |
| HL-60 | Dose-dependent | Inhibition of cell proliferation |
Qualitative description of dose-dependent inhibition as specific quantitative data is not available in the cited literature.[2]
Experimental Protocols
Protocol 1: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This protocol is designed to assess the effect of this compound on the proliferation and differentiation of human granulocyte-macrophage progenitors.
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or cord blood CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Human granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
This compound stock solution
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Sterile petri dishes (35 mm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Thaw and wash human BMMCs or CD34+ cells with IMDM supplemented with 2% FBS. Perform a viable cell count using trypan blue exclusion.
-
This compound Dilution: Prepare a series of this compound dilutions in IMDM. A suggested concentration range is 0.5 µg/ml to 100 µg/ml. Include a vehicle control (medium without this compound).
-
Plating: In a sterile tube, mix the cells (e.g., 1 x 10⁵ BMMCs per dish), GM-CSF (at a pre-determined optimal concentration), the appropriate concentration of this compound or vehicle control, and the methylcellulose-based medium.
-
Incubation: Dispense the cell mixture into 35 mm petri dishes. Place the dishes in a larger petri dish with a small amount of sterile water to maintain humidity. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
Colony Counting: After 14 days, count the number of CFU-GM colonies (aggregates of 40 or more cells) using an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Protocol 2: Myeloid Cell Line Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of human myeloid leukemia cell lines such as HL-60 or K-562.
Materials:
-
HL-60 or K-562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 or K-562 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µl of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µl of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the drug concentration.
Visualizations
Experimental Workflow for CFU-GM Assay
Caption: Workflow for the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell proliferation assay.
Proposed Signaling Pathway of this compound in Human Myeloid Cells
Caption: Proposed mechanism of this compound-induced cytotoxicity in human myeloid cells.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Pefloxacin in Aqueous Solution for Assays
For researchers, scientists, and drug development professionals, ensuring the stability of Pefloxacin in aqueous solutions is critical for accurate and reproducible assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: this compound Solution Instability
This guide provides solutions to common problems observed with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Decreased this compound concentration over a short period. | pH-induced degradation: this compound is known to degrade significantly in acidic conditions and show mild degradation in alkaline environments.[1] | - Adjust the pH of your aqueous solution to a neutral range (pH 7.0-7.4). - Use a buffered solution, such as a phosphate (B84403) buffer (pH 7.0), to maintain a stable pH.[2] - If a different pH is required for your assay, prepare the solution immediately before use. |
| Discoloration or precipitation in the solution. | Oxidative degradation: this compound is susceptible to oxidative stress.[1] The presence of dissolved oxygen or trace metal ions can catalyze oxidation. | - Prepare solutions using de-gassed solvents. - Consider adding antioxidants or chelating agents like EDTA to the solution, which can help improve stability. - Store solutions protected from air by purging with an inert gas like nitrogen or argon. |
| Inconsistent assay results, especially with repeated use of the same stock solution. | Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of this compound.[1] | - Prepare and store all this compound solutions in amber or light-protecting containers. - Minimize the exposure of your solutions to ambient light during experiments. - For highly sensitive assays, work under subdued lighting conditions. |
| Low solubility or precipitation upon dilution in aqueous buffer. | Poor aqueous solubility: this compound mesylate has limited solubility in aqueous buffers. | - To enhance solubility, first dissolve this compound mesylate in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. - This stock solution can then be diluted with the desired aqueous buffer. Note that it is not recommended to store the final aqueous solution for more than one day. |
Frequently Asked Questions (FAQs)
Preparation and Storage of this compound Solutions
Q1: What is the best way to prepare a this compound stock solution for assays?
A1: For optimal stability and solubility, it is recommended to first dissolve this compound mesylate in an organic solvent such as DMSO to prepare a concentrated stock solution. This stock can then be diluted with your desired aqueous buffer to the final working concentration immediately before use. It is advisable not to store the diluted aqueous solution for more than 24 hours.
Q2: How should I store my this compound stock and working solutions?
A2:
-
Solid this compound: Store in a well-closed container at a cool and dry place, protected from light.
-
DMSO Stock Solution: Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light for no longer than 24 hours.
Factors Affecting this compound Stability
Q3: What are the main factors that cause this compound to degrade in aqueous solutions?
A3: The primary factors contributing to this compound degradation in aqueous solutions are:
-
pH: this compound is highly susceptible to degradation in acidic environments and shows some instability in alkaline conditions.[1]
-
Light: Exposure to light, especially UV radiation, leads to significant photodegradation.[1]
-
Oxidation: this compound can be degraded by oxidative stress.[1]
-
Temperature: Higher temperatures can accelerate the degradation process.
Q4: Is there a specific pH range where this compound is most stable?
A4: While comprehensive quantitative data across a wide pH range is limited in publicly available literature, existing studies suggest that neutral to slightly alkaline conditions are more favorable for this compound stability compared to acidic conditions. For analytical purposes, maintaining a pH around 7.0 is a common practice to minimize degradation.
Improving Stability for Assays
Q5: Can I add any stabilizers to my this compound solution to improve its stability during an assay?
A5: Yes, for assays where it does not interfere with the experimental outcome, the addition of antioxidants can help mitigate oxidative degradation. The use of chelating agents like EDTA can also be beneficial by sequestering metal ions that may catalyze degradation.
Q6: My experiment requires an acidic mobile phase for HPLC. How can I minimize this compound degradation?
A6: If an acidic mobile phase is necessary, it is crucial to prepare the this compound samples in a neutral or slightly acidic diluent and inject them into the HPLC system as quickly as possible. Minimize the time the sample spends in the acidic mobile phase before analysis. Consider using a cooled autosampler to reduce the temperature-dependent degradation rate.
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on this compound degradation under various stress conditions.
Table 1: Degradation of this compound under Oxidative and Thermal Stress
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Oxidative (ACVA) | 40°C | 336 hours | 14.81 | [3] |
| Oxidative (ACVA) | 50°C | 96 hours | 11.63 | [3] |
| Oxidative (ACVA) | 60°C | 60 hours | 24.67 | [3] |
ACVA: 4,4′-Azobis(4-cyanovaleric acid), a radical initiator used to induce oxidative stress.
Table 2: General Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis | Significant degradation |
| Alkaline Hydrolysis | Mild degradation |
| Oxidative Stress | Significant degradation |
| Photolytic Stress | Significant degradation |
| Thermal (Dry Heat) | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound mesylate powder.
-
Dissolution in DMSO: Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Aliquot the DMSO stock solution into small, light-protected microcentrifuge tubes and store at -20°C.
Protocol 2: Forced Degradation Study for this compound
This protocol is a general guideline based on ICH recommendations for stress testing.
-
Preparation of this compound Solution: Prepare a this compound solution of known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Acid Hydrolysis: To an aliquot of the this compound solution, add an equal volume of 0.1 N HCl. Keep the mixture at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the incubation, neutralize the solution with 0.1 N NaOH.
-
Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization (with 0.1 N HCl) procedure as for acid hydrolysis.
-
Oxidative Degradation: Treat an aliquot of the this compound solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Place an aliquot of the this compound solution in a temperature-controlled oven at a set temperature (e.g., 60°C or 80°C) for a specified duration.
-
Photolytic Degradation: Expose an aliquot of the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analysis: Analyze all the stressed samples and a non-stressed control sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Factors contributing to the degradation of this compound in aqueous solutions.
Caption: Recommended workflow for preparing and handling this compound solutions for assays.
References
Technical Support Center: Refinement of Pefloxacin Dosage for Neutropenic Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing pefloxacin (B1679150) in neutropenic animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How do I induce neutropenia in my animal model?
A1: A common and effective method for inducing neutropenia in mice is through the administration of cyclophosphamide (B585) (CPM). A total dose of 250 mg/kg, split into two intraperitoneal injections of 150 mg/kg and 100 mg/kg on day -4 and day -1 relative to infection, respectively, has been shown to induce profound and sustained neutropenia (less than 10 neutrophils/mm³) for at least three days.[1] For rats, a regimen of 100 mg/kg on day -5 and 75 mg/kg on day -1 pre-infection can be used to render the animals transiently neutropenic.[2]
Q2: What is a good starting dose for this compound in a neutropenic mouse or rat model?
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?
A3: For fluoroquinolones like this compound, the efficacy is often linked to the ratio of the Area Under the Concentration-time curve to the Minimum Inhibitory Concentration (AUC/MIC).[5][6] The peak plasma concentration (Cmax) to MIC ratio is also considered important.[7] Therefore, it is crucial to characterize the pharmacokinetics of this compound in your specific animal model to ensure that the chosen dosage achieves a therapeutic target.
Q4: What are some potential adverse effects of this compound in animal models?
A4: High doses of this compound have been associated with adverse effects. In irradiated mice, this compound was found to suppress the recovery of granulocyte-macrophage progenitor cells.[8] In pregnant rats, this compound administered during organogenesis was linked to a decrease in live fetuses and developmental abnormalities such as microcephaly and incomplete ossification.[9] In dogs, high doses have led to gastrointestinal effects, gait disturbances, and pathological changes in articular cartilage.[10]
Q5: Can I administer this compound with food?
A5: The presence of food can diminish the effectiveness of this compound.[11] Therefore, it is advisable to administer this compound to fasting animals to ensure optimal absorption and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | - Insufficient this compound dosage.- Low bioavailability.- this compound-resistant pathogen.- Inadequate neutropenia induction. | - Perform a dose-ranging study to determine the optimal dose.- Ensure this compound administration to fasting animals.- Confirm the MIC of your bacterial strain to this compound.- Verify the degree of neutropenia through blood cell counts. |
| High Animal Mortality | - Overwhelming infection.- this compound toxicity at the administered dose.- Complications from the neutropenia-inducing agent. | - Titrate the bacterial inoculum to achieve a sublethal infection in untreated controls.- Reduce the this compound dosage or consider a different antibiotic.- Monitor animals closely for signs of toxicity from cyclophosphamide. |
| Variable Results | - Inconsistent drug administration.- Variability in the degree of neutropenia.- Differences in bacterial inoculum size. | - Ensure accurate and consistent dosing for all animals.- Standardize the neutropenia induction protocol and verify neutrophil counts.- Prepare and administer a standardized bacterial inoculum. |
| Adverse Effects Observed (e.g., lethargy, weight loss) | - this compound-related toxicity.- Side effects of the neutropenia-inducing agent. | - Lower the this compound dose.- Provide supportive care (e.g., hydration, nutritional support).- Consult with a veterinarian. |
Quantitative Data Summary
Table 1: this compound Efficacy in a Neutropenic Guinea Pig Model of Pseudomonas Pneumonia
| Treatment Group | Survival Rate (%) |
| This compound | High (specific percentage not stated)[3][4] |
| Ciprofloxacin (B1669076) | High (specific percentage not stated)[3][4] |
| Aminoglycosides | Significantly lower than this compound/ciprofloxacin[3][4] |
| Beta-lactams | Significantly lower than this compound/ciprofloxacin[3][4] |
Note: The study demonstrated high efficacy but did not provide specific survival percentages.
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dose and Route | Elimination Half-life (t½β) | Volume of Distribution (Vd) |
| Crossbred Calves | 5 mg/kg IV | 2.21 h[12] | 1.44 L/kg[12] |
| Goats | 10 mg/kg IV | 1.12 h[13] | 1.08 L/kg[13] |
| Goats | 20 mg/kg Oral | 2.91 h[13] | - |
Note: These parameters are from non-neutropenic animals and may differ in neutropenic models.
Experimental Protocols
Protocol 1: Induction of Neutropenia in Mice
-
Animal Model: Female ICR mice.
-
Agent: Cyclophosphamide (CPM).
-
Procedure:
-
On day -4 relative to infection, administer 150 mg/kg of CPM via intraperitoneal (IP) injection.
-
On day -1 relative to infection, administer a second IP injection of 100 mg/kg of CPM.[1]
-
-
Verification:
-
Collect blood samples from a satellite group of animals on days -4, -1, 0, 1, 2, and 3 post-infection.
-
Perform leukocyte counts to confirm neutropenia (≤10 neutrophils/mm³).[1]
-
Protocol 2: Neutropenic Thigh Infection Model (Adapted for this compound)
-
Animal Model: Neutropenic mice or rats (induced as per Protocol 1).
-
Pathogen: A this compound-susceptible strain of bacteria (e.g., Pseudomonas aeruginosa).
-
Procedure:
-
Culture the bacterial strain to mid-log phase and dilute to the desired concentration.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each animal.
-
At a predetermined time post-infection (e.g., 2 hours), begin this compound treatment.
-
Administer this compound at various dosages via the desired route (e.g., oral gavage, subcutaneous injection).
-
At the end of the treatment period (e.g., 24 hours), euthanize the animals.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
Visualizations
Caption: Workflow for this compound dosage refinement in a neutropenic animal model.
Caption: Decision tree for troubleshooting poor this compound efficacy in experiments.
References
- 1. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Exposure Predictors of Meropenem That Are Associated with Improved Survival for Severe Bacterial Infection: A Preclinical PK/PD Study in Sepsis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of this compound and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of this compound and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Adverse effects of this compound in irradiated C3H/HeN mice: correction with glucan therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teratogenic effects of ciprofloxacin and this compound in pregnant rats [vmjg.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. advacarepharma.com [advacarepharma.com]
- 12. Disposition kinetics and urinary excretion of this compound after intravenous injection in crossbred calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in goats after intravenous or oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pefloxacin Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Pefloxacin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing is a common issue in the analysis of basic compounds like this compound and can be attributed to several factors:
-
Secondary Interactions: The primary cause is often the interaction between the basic amine groups of this compound and acidic residual silanol (B1196071) groups on the surface of the C18 stationary phase. This leads to multiple retention mechanisms and results in a broadened, asymmetric peak.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the silanol groups on the silica-based column packing can be ionized and interact with the protonated this compound molecule, causing tailing.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and lead to peak distortion.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.
Solutions:
-
pH Adjustment: Lowering the pH of the mobile phase to a range of 2.5-3.5 is crucial. At this acidic pH, the residual silanol groups are protonated and less likely to interact with the positively charged this compound molecules.[1]
-
Buffer Selection: Employ a buffer, such as a phosphate (B84403) buffer, in the mobile phase to maintain a consistent pH throughout the analysis.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Optimization of the organic modifier percentage is recommended.
-
Column Choice: Consider using a column with end-capping, which deactivates the residual silanol groups, or a column specifically designed for the analysis of basic compounds.
-
Guard Column: Utilize a guard column to protect the analytical column from contaminants in the sample.
-
Sample Concentration: Ensure the sample concentration is within the linear range of the method to avoid overloading the column.
Question: How can I improve the resolution between this compound and its potential impurities or degradation products?
Answer:
Achieving adequate resolution is critical, especially for stability-indicating methods where this compound needs to be separated from its degradation products. This compound is known to degrade under acidic and oxidative conditions.
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Percentage: A systematic evaluation of the organic modifier (acetonitrile or methanol) concentration is recommended. Decreasing the percentage of the organic modifier will generally increase the retention time of all components, potentially improving separation.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of both this compound and its impurities, leading to changes in retention and improved selectivity.
-
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program, where the mobile phase composition is changed over time, can be employed to effectively separate components with different polarities.
-
Column Selection:
-
Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and can lead to better resolution.
-
Stationary Phase Chemistry: While C18 is common, exploring different stationary phases (e.g., C8, phenyl-hexyl) may provide different selectivity for this compound and its impurities.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
Question: My this compound retention time is shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation:
-
Inconsistent Composition: Precisely measure the components of the mobile phase. Inconsistent organic modifier-to-buffer ratios will lead to retention time shifts.
-
pH Fluctuation: Inadequate buffering can cause pH drift, affecting the retention of ionizable compounds like this compound.
-
Degassing: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and, consequently, retention time shifts.
-
-
Pump Issues: Leaks in the pump or malfunctioning check valves can lead to an inconsistent flow rate.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a method for this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate) with the pH adjusted to approximately 2.9-3.0.[1][2] The ratio of acetonitrile to buffer can be initially set around 15:85 (v/v) and then optimized.
Q2: What is the typical retention time for this compound?
A2: The retention time of this compound is highly dependent on the specific chromatographic conditions. For example, with a mobile phase of acetonitrile: 0.025 M phosphoric acid solution (13:87 v/v, pH 2.9) on a C18 column, a retention time of approximately 17.34 minutes has been reported.[1] In another method using methanol-buffer (30:70 v/v), a retention time of 5.1 minutes was observed.[3]
Q3: What detection wavelength is suitable for this compound analysis?
A3: this compound has a UV absorbance maximum that allows for detection in the range of 275-280 nm. A wavelength of 277 nm has been successfully used in several methods.[3]
Q4: How does the pH of the mobile phase affect the retention of this compound?
A4: this compound is a basic compound. In reversed-phase HPLC, as the pH of the mobile phase increases, the retention time of basic compounds generally decreases because they become less protonated and more polar. Conversely, at a lower pH (e.g., below its pKa), this compound will be more protonated and exhibit longer retention on a C18 column. More importantly, a low pH (around 2.5-3.5) is crucial for obtaining symmetrical peak shapes by minimizing undesirable interactions with the silica-based stationary phase.
Q5: Can methanol (B129727) be used instead of acetonitrile as the organic modifier?
A5: Yes, methanol can be used as the organic modifier. The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and may result in shorter retention times compared to methanol at the same concentration. It is advisable to evaluate both solvents during method development to determine which provides the optimal separation for this compound and any relevant impurities.
Data Presentation
Table 1: Reported HPLC Methods for this compound Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Tailing Factor | Reference |
| Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9 | Shim-pack CLC-ODS (C18) | 1.0 | 275 | 17.34 | ~1.16 | [1][2][4] |
| Methanol:Buffer (30:70 v/v) | C18 | 1.0 | 277 | 5.1 | Not Reported | [3][5] |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol is based on a validated method for the determination of this compound.[1]
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a 0.025 M phosphoric acid solution by dissolving the appropriate amount of phosphoric acid in HPLC-grade water.
-
Mix acetonitrile and the 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v).
-
Adjust the pH of the final mixture to 2.9 using an appropriate base (e.g., potassium hydroxide (B78521) solution).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions and record the chromatograms.
-
Protocol 2: Mobile Phase Optimization Workflow
-
Initial Conditions:
-
Start with the standard method described in Protocol 1.
-
-
Organic Modifier Optimization:
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 10%, 15%, 20% v/v) while keeping the buffer concentration and pH constant.
-
Inject a standard solution of this compound (and ideally, a mixture containing potential impurities) for each mobile phase composition.
-
Evaluate the effect of the acetonitrile concentration on retention time, peak shape (tailing factor), and resolution.
-
-
pH Optimization:
-
Using the optimal organic modifier concentration determined in the previous step, prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5).
-
Inject the standard solution(s) for each pH.
-
Assess the impact of pH on retention time, peak shape, and resolution.
-
-
Final Method Selection:
-
Based on the data from the optimization experiments, select the mobile phase composition that provides the best balance of analysis time, peak symmetry, and resolution.
-
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
Technical Support Center: Pefloxacin Solubility for In Vitro Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor solubility of Pefloxacin for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound and its common salt forms?
A1: this compound base is sparingly soluble in water.[1] The mesylate salt form, specifically this compound mesylate dihydrate, is more commonly used for in vitro studies due to its improved solubility.[2] this compound mesylate is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] Its solubility in aqueous solutions is pH-dependent.
Q2: Which solvent is recommended for preparing a this compound stock solution?
A2: For most in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound mesylate.[3] Water (for the mesylate dihydrate salt) can also be used, and sonication may aid dissolution.[4]
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility is significantly influenced by pH. It is more soluble in acidic conditions (pH < 5.5) and at pH values ≥ 7.0.[5] Precipitation can occur in the intermediate pH range.
Q4: Can I dissolve this compound directly in my cell culture medium or bacteriological broth?
A4: It is not recommended to dissolve this compound directly in complex media. Due to its limited aqueous solubility at neutral pH, direct dissolution can lead to precipitation and an inaccurate final concentration.[6] The preferred method is to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the aqueous medium.[3]
Q5: What is the stability of this compound in solution?
A5: this compound is sensitive to light and can degrade under acidic and oxidative stress conditions.[7] Aqueous solutions are not recommended for storage for more than one day.[3] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4][8] It is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding this compound stock solution to aqueous media. | pH shock: The pH of the stock solution may be causing localized precipitation upon contact with the buffered medium.[6] | Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6] |
| Final concentration exceeds solubility limit: The final concentration of this compound in the medium is higher than its solubility at the medium's pH. | Recalculate the required dilutions. It may be necessary to use a lower concentration stock solution to avoid adding a large, poorly miscible volume to the media. | |
| Interaction with divalent cations: this compound can chelate with divalent cations like Mg²⁺ and Ca²⁺ present in some culture media, leading to the formation of insoluble complexes.[6] | If the experimental design allows, consider using a medium with lower cation concentrations for initial solubility tests. However, for standardized assays like MIC testing, the medium composition should not be altered. | |
| This compound powder does not dissolve completely when preparing a stock solution. | Inappropriate solvent: The chosen solvent may not be optimal for dissolving this compound. | For this compound mesylate, use DMSO or water with sonication.[3][4] For the base form, acidic aqueous solutions are more effective. |
| Low temperature: The dissolution process may be slow at room temperature. | Gentle warming (e.g., to 37°C) can aid dissolution. However, ensure that the compound is stable at that temperature by checking the manufacturer's instructions. | |
| Inconsistent experimental results (e.g., variable MIC values). | Inaccurate drug concentration due to precipitation: Undissolved this compound leads to a lower effective concentration in the assay. | Visually inspect all solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded and prepared fresh. |
| Degradation of this compound: Improper storage or handling of stock solutions can lead to degradation of the compound.[7] | Protect stock solutions from light.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Solubility of this compound Mesylate in Various Solvents
| Solvent | Solubility (mg/mL) | Notes | Reference(s) |
| Water | ≥ 100 | For this compound mesylate. Sonication may be needed. | [8] |
| Water | 67 | For this compound mesylate dihydrate. | [9] |
| Water | 50 | For this compound mesylate dihydrate. | |
| DMSO | 12.5 | Hygroscopic DMSO can impact solubility; use newly opened solvent. Ultrasonic treatment may be required. | [8] |
| DMSO | 9 | For this compound mesylate dihydrate. | [9] |
| DMSO | 5 | For this compound (mesylate hydrate). | [3] |
| DMSO | 4.3 | Sonication is recommended. | [4] |
| Dimethyl formamide (B127407) (DMF) | 3 | For this compound (mesylate hydrate). | [3] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | Prepared by first dissolving in DMSO then diluting with PBS. | [3] |
| Ethanol | < 1 | Insoluble or slightly soluble. | [4][9] |
| 0.1N NaOH | 10 | Results in a clear, very faint yellow solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Mesylate Stock Solution in DMSO
-
Weighing: Accurately weigh 10 mg of this compound mesylate powder and place it in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-quality, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. If needed, sonicate the solution for a few minutes to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: Preparation of a Working Solution for In Vitro Testing (e.g., MIC Assay)
-
Thawing: Thaw a frozen aliquot of the this compound mesylate stock solution (from Protocol 1) at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired final concentrations for the assay.
-
Dispersion: When diluting the DMSO stock into the aqueous medium, add the stock solution slowly while vortexing the medium to prevent precipitation.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.[3]
Mandatory Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. toku-e.com [toku-e.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Mesylate | Antibiotic | Topoisomerase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. toku-e.com [toku-e.com]
Interpreting borderline results in Pefloxacin susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pefloxacin (B1679150) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What does a "borderline" or "intermediate" this compound susceptibility result indicate?
A borderline or intermediate result in this compound susceptibility testing suggests that the bacterial isolate may have a reduced susceptibility to the drug. This category serves as a buffer zone between susceptible and resistant results.[1] There are several clinical and microbiological interpretations for an intermediate result:
-
Technical Variability: The result may fall into a range where minor, unavoidable variations in the testing procedure could lead to a misclassification of susceptible or resistant. The intermediate category helps prevent major interpretation errors.
-
Low-Level Resistance: The bacterium may possess low-level resistance mechanisms that are not sufficient to confer full resistance but may impact therapeutic efficacy.[2]
-
Site-Specific Efficacy: Treatment may still be effective in body sites where this compound concentrates to higher levels, such as the urinary tract.[1][2]
-
Dose-Dependent Susceptibility: A higher, yet safe, dosage of this compound may be required to achieve a successful clinical outcome.[2]
It is crucial not to interpret an intermediate result as equivalent to resistant, as dose optimization or consideration of the infection site might still allow for effective treatment.[2]
Q2: Why is this compound disk diffusion often used as a surrogate marker for fluoroquinolone resistance?
This compound disk diffusion is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as a reliable surrogate marker to detect resistance to other fluoroquinolones, such as ciprofloxacin (B1669076), in Salmonella species.[3][4] This approach is advocated because standard tests with ciprofloxacin or nalidixic acid may not reliably detect low-level resistance mechanisms.[3] this compound testing is effective at identifying both chromosomally-mediated resistance (e.g., mutations in gyrA, parC) and many plasmid-mediated resistance mechanisms (e.g., qnr genes).[3]
Q3: What are the current CLSI and EUCAST breakpoints for this compound susceptibility testing?
The breakpoints for this compound are primarily defined for its use in disk diffusion as a surrogate marker for fluoroquinolone resistance in Enterobacterales, especially Salmonella.
| Guideline | Method | Organism | Disk Content | Interpretation | Zone Diameter (mm) |
| CLSI | Disk Diffusion | Salmonella spp. | 5 µg | Susceptible | ≥24 |
| Resistant | ≤23 | ||||
| EUCAST | Disk Diffusion | Salmonella spp. | 5 µg | Susceptible | ≥24 |
| Resistant | <24 |
Note: As of the latest updates, specific Minimum Inhibitory Concentration (MIC) breakpoints for this compound are not prominently listed in the main CLSI and EUCAST tables for a broad range of organisms, reflecting its primary use as a surrogate screening agent via disk diffusion. EUCAST has noted that fluoroquinolone breakpoints are under review and for agents like this compound, referral to national breakpoint committees may be necessary.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent zone diameters in disk diffusion tests.
-
Question: We are observing significant variability in the zone of inhibition diameters for our this compound disks, even with quality control strains. What could be the cause?
-
Answer: Inconsistent zone diameters can arise from several factors related to your experimental setup and materials. Consider the following:
-
Inoculum Density: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will result in smaller zones, while a too-light inoculum will produce larger zones.
-
Agar (B569324) Depth and Composition: Mueller-Hinton agar should be poured to a uniform depth of 4 mm. Variations in depth can affect the rate of antibiotic diffusion. The pH of the medium should also be within the recommended range.
-
Disk Potency and Storage: Ensure that the this compound disks are stored correctly according to the manufacturer's instructions to maintain their potency.
-
Incubation Conditions: The plates must be incubated at 35°C ± 2°C for 16-18 hours. Deviations in temperature or time can affect bacterial growth and zone size.
-
Disk Placement: Disks should be placed firmly on the agar to ensure complete contact. Avoid moving a disk once it has touched the agar surface.
-
Issue 2: Growth of colonies within the zone of inhibition.
-
Question: We are seeing small colonies growing within the zone of inhibition around the this compound disk. How should we interpret this?
-
Answer: The presence of colonies within the zone of inhibition can indicate a mixed culture or the selection of resistant subpopulations. It is recommended to:
-
Verify Purity: Subculture a colony from within the zone of inhibition and re-identify it to ensure it is the test organism and not a contaminant.
-
Repeat the Test: If the culture is pure, repeat the susceptibility test with a fresh inoculum from a well-isolated colony.
-
Consider Heteroresistance: If the phenomenon persists, it may indicate heteroresistance, where a subpopulation of the bacteria has a higher level of resistance. In such cases, the isolate should be considered resistant. The presence of inner colonies in this compound disk diffusion testing is suggestive of resistance.[3]
-
Issue 3: Discrepancy between this compound disk diffusion results and ciprofloxacin MIC.
-
Question: Our this compound disk diffusion test suggests resistance, but the ciprofloxacin MIC is in the susceptible or intermediate range. Why is this happening?
-
Answer: This is the intended purpose of the this compound surrogate test. This compound is more sensitive for detecting low-level fluoroquinolone resistance mechanisms that may not be apparent with ciprofloxacin MIC testing alone, especially when using older breakpoint criteria.[3] An isolate that is resistant by this compound disk diffusion but appears susceptible or intermediate by ciprofloxacin MIC likely harbors a resistance mechanism that could lead to clinical failure. In this scenario, the this compound result should be considered the more accurate predictor of fluoroquinolone resistance.
Experimental Protocols
This compound Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (5 µg)
-
Mueller-Hinton agar (MHA) plates
-
Sterile saline or Mueller-Hinton broth
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial culture (18-24 hour growth on non-selective agar)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes.
-
Application of this compound Disk: a. Using sterile forceps, place a 5 µg this compound disk onto the center of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. b. Interpret the result as Susceptible or Resistant based on the breakpoints provided in the data table above.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Sterile diluents and multichannel pipettes
-
Bacterial inoculum prepared as in the disk diffusion protocol
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound. b. Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL). Each well should contain 100 µL of the diluted antibiotic.
-
Inoculum Preparation and Dilution: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Workflow for interpreting borderline this compound results.
Caption: Mechanisms of quinolone resistance leading to borderline results.
References
- 1. researchgate.net [researchgate.net]
- 2. megumed.de [megumed.de]
- 3. EUCAST: this compound screening for fluoroquinolone resistance in Enterobacterales [eucast.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 6. nicd.ac.za [nicd.ac.za]
Enhancing Pefloxacin labeling efficiency with 99mTc for imaging studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the labeling efficiency of Pefloxacin with Technetium-99m (99mTc) for imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind labeling this compound with 99mTc?
A1: The labeling process involves a redox reaction where Technetium-99m, in its heptavalent state as pertechnetate (B1241340) (99mTcO₄⁻), is reduced to a lower oxidation state. This reduction is typically accomplished using a reducing agent, most commonly stannous chloride (SnCl₂·2H₂O). The reduced 99mTc then forms a stable chelate complex with the this compound molecule. This compound, a fluoroquinolone antibiotic, acts as a ligand, donating electrons to form coordinate bonds with the reduced technetium.
Q2: Why is stannous chloride (SnCl₂) used, and what is its optimal concentration?
A2: Stannous chloride is a powerful and effective reducing agent used to reduce the 99mTc from the +7 oxidation state in pertechnetate to a lower, more reactive state that can form a complex with this compound. An optimal amount is crucial; too little will result in incomplete reduction of the pertechnetate, leading to high levels of free 99mTcO₄⁻ impurity. Conversely, too much stannous agent can lead to the formation of radiocolloids (99mTcO₂), another significant impurity. Studies have shown that approximately 50 micrograms of stannous chloride dihydrate is sufficient to reduce 99mTc activities ranging from 37 to 3700 MBq effectively.[1]
Q3: What is radiochemical purity (RCP) and how is it measured for 99mTc-Pefloxacin?
A3: Radiochemical purity is the percentage of the total radioactivity in a sample that is present in the desired chemical form, which in this case is the 99mTc-Pefloxacin complex. The main impurities are free pertechnetate (99mTcO₄⁻) and reduced/hydrolyzed technetium (99mTcO₂ or colloids). RCP is most commonly determined using Instant Thin-Layer Chromatography (ITLC) with different solvent systems to separate the desired complex from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for a more detailed analysis.[2][3]
Q4: How stable is the 99mTc-Pefloxacin complex after preparation?
A4: The stability of the complex is a critical factor for successful imaging. When prepared under optimal conditions (e.g., neutral pH, heating), the 99mTc-Pefloxacin complex can be stable for several hours. For instance, one study found that a similar complex, 99mTc-norfloxacin, was stable for up to 3 hours, after which the labeling yield began to decrease, reaching about 78.6% at 6 hours post-preparation.[2] In another case, 99mTc-Levofloxacin remained stable for 24 hours at room temperature with only insignificant alterations.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (<90%) | 1. Suboptimal pH: The reaction is highly pH-dependent. Acidic conditions (pH ≤ 4) significantly decrease the yield.[1] 2. Inadequate Heating: The reaction may not proceed to completion at room temperature.[1] 3. Incorrect Incubation Time: The complex may not have had sufficient time to form. | 1. Adjust the pH of the reaction mixture to a neutral range, ideally around pH 6.[1] 2. Heat the reaction mixture. Heating in a 100°C oil bath for 30 minutes has been shown to produce high yields.[1] 3. Ensure an adequate incubation time. While some complexes form within 15-30 minutes, optimization may be required.[1][4] |
| High Percentage of Free 99mTcO₄⁻ | 1. Insufficient Reducing Agent: The amount of SnCl₂ was not enough to reduce all the added pertechnetate.[4] 2. Oxidation of Stannous Ion: The SnCl₂ solution may have oxidized due to improper storage or preparation. | 1. Increase the amount of stannous chloride. Ensure at least 50 µg of SnCl₂·2H₂O is used.[1] 2. Always use a freshly prepared stannous chloride solution or kits stored under inert gas (e.g., nitrogen) to prevent oxidation. |
| High Percentage of Radiocolloids (99mTcO₂) | 1. Excess Reducing Agent: Too much SnCl₂ can lead to the formation of insoluble technetium oxides. 2. Insufficient Ligand: Not enough this compound is available to chelate the reduced 99mTc, leaving it to hydrolyze.[1] | 1. Optimize and reduce the amount of stannous chloride to the minimum required for efficient reduction (e.g., 50 µg).[1] 2. Ensure a sufficient amount of this compound is used. Studies recommend using 0.5 mg or more to prevent colloid formation.[1] |
| Inconsistent or Irreproducible Results | 1. Variability in Reagent Quality: Purity of this compound, SnCl₂, or the 99mTc eluate can vary. 2. Inconsistent Reaction Conditions: Minor deviations in pH, temperature, or incubation time between experiments. | 1. Use high-purity, pharmaceutical-grade reagents. Perform quality control on the 99mTc eluate for radionuclidic purity. 2. Strictly adhere to the validated protocol. Use calibrated equipment (pH meter, thermometer) and precise timers. |
Summary of Experimental Parameters
The optimal conditions for labeling this compound and other fluoroquinolones with 99mTc can vary slightly, but key parameters have been established in the literature.
| Parameter | This compound[1] | Levofloxacin[4] | Ofloxacin[5] | General Recommendation |
| Ligand Amount | ≥ 0.5 mg | 1.0 mg | 1.5 mg | 0.5 - 2.0 mg |
| SnCl₂·2H₂O Amount | 50 µg | 50 µg | 75 µg | 50 - 75 µg |
| Optimal pH | 6.0 | Not specified | Not specified | Neutral (pH 6-7) |
| Reaction Temperature | 100 °C | Room Temp. | Not specified | Heating often improves yield and stability |
| Incubation Time | 30 min | 15 min | Not specified | 15 - 30 min |
| Max. Labeling Yield | >98% | ~96% | >90% | >95% is achievable |
Experimental Protocols
Direct Radiolabeling of this compound
This protocol is based on the direct labeling method using stannous chloride as a reducing agent.
Materials:
-
This compound mesylate powder
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Nitrogen gas (high purity)
-
Sterile, pyrogen-free reaction vials (10 mL)
-
0.22 µm sterile filter
Procedure:
-
Preparation of this compound Solution: Dissolve this compound powder in sterile water to a final concentration of 1 mg/mL.
-
Preparation of Stannous Chloride Solution: Freshly prepare a solution of SnCl₂·2H₂O (e.g., 1 mg/mL) in cold, deoxygenated 0.01 N HCl. Purge the solution with nitrogen gas to prevent oxidation.
-
Reaction Setup: In a sterile vial, add 0.5 mL of the this compound solution (0.5 mg).
-
Addition of Reducing Agent: Add 50 µL of the stannous chloride solution (50 µg).
-
pH Adjustment: Adjust the pH of the mixture to 6.0 using 0.1 N HCl or 0.1 N NaOH as needed.
-
Radiolabeling: Aseptically add 1-2 mL of the Na⁹⁹ᵐTcO₄ eluate (containing the desired radioactivity, e.g., 370-1850 MBq) to the vial.
-
Incubation: Securely cap the vial and incubate in a heated oil bath at 100°C for 30 minutes.[1]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control: Before use, determine the radiochemical purity using the ITLC protocol below.
Quality Control using Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC silica (B1680970) gel (ITLC-SG) strips
-
Two chromatography tanks
-
Solvent 1: Acetone
-
Solvent 2: Saline (0.9% NaCl)
-
Radio-TLC scanner or a gamma counter
Procedure:
-
Spotting: Spot a small drop (~2-5 µL) of the final 99mTc-Pefloxacin solution approximately 1 cm from the bottom of two ITLC-SG strips. Allow the spots to air dry.
-
Chromatogram Development:
-
Place the first strip in a tank containing Acetone as the mobile phase.
-
Place the second strip in a tank containing Saline as the mobile phase.
-
Allow the solvent front to travel near the top of the strips.
-
-
Analysis:
-
Remove the strips, mark the solvent front, and let them dry.
-
Cut each strip in half (origin and front) and count the radioactivity of each segment in a gamma counter, or analyze using a radio-TLC scanner.
-
-
Calculations:
-
In Acetone (Solvent 1): 99mTc-Pefloxacin and 99mTcO₂ remain at the origin (Rf = 0), while free 99mTcO₄⁻ moves with the solvent front (Rf = 1).
-
% Free 99mTcO₄⁻ = (Counts at Front / Total Counts) x 100
-
-
In Saline (Solvent 2): 99mTc-Pefloxacin and free 99mTcO₄⁻ move with the solvent front (Rf = 1), while 99mTcO₂ remains at the origin (Rf = 0).
-
% 99mTcO₂ (Colloids) = (Counts at Origin / Total Counts) x 100
-
-
Radiochemical Purity (RCP):
-
% 99mTc-Pefloxacin (RCP) = 100% - (% Free 99mTcO₄⁻) - (% 99mTcO₂)
-
-
Visualizations
Caption: Experimental workflow for the direct labeling of this compound with 99mTc.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical and Biological Study of 99mTc and 68Ga Radiolabelled Ciprofloxacin and Evaluation of [99mTc]Tc-CIP as Potential Diagnostic Radiopharmaceutical for Diabetic Foot Syndrome Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99mTc-radiolabeled Levofloxacin and micelles as infection and inflammation imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization condition in labeling of Ofloxacin with 99mTc and its biological evaluation in Staphylococcus aureus and Escherichia coli for infection imaging [irjnm.tums.ac.ir]
Validation & Comparative
Pefloxacin and Ciprofloxacin in Respiratory Infections: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of pefloxacin (B1679150) and ciprofloxacin (B1669076) in the treatment of respiratory infections, intended for researchers, scientists, and drug development professionals. The information is compiled from clinical trials, in vitro susceptibility data, and pharmacokinetic studies to offer a comprehensive overview for informed decision-making in research and development.
Executive Summary
This compound and ciprofloxacin are both fluoroquinolone antibiotics with a broad spectrum of activity against common respiratory pathogens. Clinical and experimental data suggest that while both drugs demonstrate comparable efficacy in many scenarios, there are notable differences in their pharmacokinetic profiles and in vitro potency against specific bacteria. Ciprofloxacin generally exhibits greater in vitro activity against Pseudomonas aeruginosa, a key pathogen in certain respiratory infections. Conversely, this compound's longer half-life allows for once-daily dosing, which may offer an advantage in patient compliance. Intravenous administration of this compound has been shown to have a more rapid antibacterial action compared to oral formulations of either drug.
In Vitro Activity
The in vitro activity of this compound and ciprofloxacin against common respiratory pathogens is a critical determinant of their potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 90% of isolates (MIC90).
| Pathogen | This compound MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus | 0.5 | 0.12 - 2 | [1][2][3] |
| Haemophilus influenzae | 0.008 - 0.06 | Not Specified | [2] |
| Moraxella catarrhalis | Not Specified | Equally active to this compound | [1] |
| Klebsiella pneumoniae | Not Specified | Equally active to this compound | [1] |
| Pseudomonas aeruginosa | ≤ 8 | 1 | [1][3] |
| Streptococcus pneumoniae | 4 - 32 | Not Specified | [2] |
Clinical Efficacy in Respiratory Infections
A comparative study in patients with acute exacerbations of chronic bronchitis provides key insights into the clinical performance of this compound and ciprofloxacin.
| Parameter | This compound (800 mg IV, once daily) | This compound (800 mg oral, once daily) | Ciprofloxacin (500 mg oral, twice daily) | Reference(s) |
| Bacteriological Eradication Rate | 98% (achieved more rapidly) | 98% | 98% | [4][5] |
| Time to Eradication | ~72 hours | ~72 hours | ~72 hours | [4][5] |
| Responsible Microorganisms | Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis | Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis | Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis | [4][5] |
In a study involving children with cystic fibrosis, both this compound and ciprofloxacin demonstrated good clinical efficacy. However, this compound showed high antistaphylococcal activity, while the efficacy against P. aeruginosa was moderate for both drugs.[6]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and ciprofloxacin influence their dosing regimens and penetration into respiratory tissues.
| Parameter | This compound | Ciprofloxacin | Reference(s) |
| Half-life | Longer | Shorter | [4] |
| Peak Concentration in Bronchial Secretion (Oral Admin.) | ~2.5 µg/mL (at 4 hours) | ~2.5 µg/mL (at 4 hours) | [4] |
| Plasma Concentration 24h Post-dose (Oral Admin.) | 1.5 µg/mL (800 mg single dose) | Not applicable (dosed every 12h) | [4] |
| Peak Plasma Concentration 12h Post-dose (Oral Admin.) | Not applicable (dosed every 24h) | ~1 µg/mL (500 mg dose) | [4] |
Experimental Models
In a neutropenic guinea pig model of Pseudomonas aeruginosa pneumonia, both this compound and ciprofloxacin were highly effective in increasing survival and reducing bacterial counts in the lungs.[7][8][9] Their performance was significantly better than aminoglycosides or beta-lactams and comparable to combination therapies.[7][9]
Experimental Protocols
Clinical Trial in Chronic Bronchitis Exacerbation[4][5]
-
Study Design: A randomized study involving 90 patients with acute infectious exacerbations of chronic bronchitis.
-
Patient Population: Patients with no known allergies to quinolones.
-
Treatment Arms:
-
This compound 800 mg intravenously every 24 hours (n=30).
-
This compound 800 mg orally every 24 hours (n=30).
-
Ciprofloxacin 500 mg orally every 12 hours (n=30).
-
-
Sample Collection: Blood and bronchial secretion samples were collected at 2, 4, 8, 12, 14, and 24 hours after the first daily dose.
-
Analytical Method: Serum and bronchial secretion concentrations of the antibiotics were determined using a microbiological agar (B569324) disk diffusion assay with Escherichia coli Kp 712 as the test organism.
-
Outcome Measures: Bacteriological eradication of responsible microorganisms (Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis).
In Vitro Susceptibility Testing[2]
-
Methodology: Determination of Minimum Inhibitory Concentrations (MICs).
-
Pathogens: A wide range of clinical isolates including Enterobacteriaceae, Acinetobacter, Aeromonas, Pseudomonas aeruginosa, Haemophilus influenzae, staphylococci, and streptococci.
-
Comparators: The in-vitro activities of this compound were compared with other 4-quinolones (including ciprofloxacin and norfloxacin), representative beta-lactams, and aminoglycosides.
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication
The following diagram illustrates the mechanism of action of fluoroquinolones, such as this compound and ciprofloxacin. They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.
References
- 1. In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, this compound, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative in-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro activity of this compound compared with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activities of this compound and ciprofloxacin in the treatment of chronic respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Activities of this compound and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities of this compound and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs | Scilit [scilit.com]
- 9. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of HPLC Methods for Pefloxacin Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Pefloxacin with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data in accordance with International Conference on Harmonization (ICH) guidelines.
I. High-Performance Liquid Chromatography (HPLC) Method Validation
A robust and validated HPLC method is crucial for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. The following sections detail a validated Reversed-Phase HPLC (RP-HPLC) method and its performance characteristics as per ICH guidelines.
Experimental Protocol: RP-HPLC Method
This protocol is based on established and validated methods for this compound analysis.[1][2][3][4][5][6]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector, autosampler, and data processing software.
-
Column: A Shim-pack CLC-ODS (Octadecylsilane) column is commonly used.[3][5][6]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9 with potassium hydroxide.[1][3][5][6]
-
Injection Volume: 20 µL.
-
Internal Standard: Acetaminophen can be used as an internal standard.[1][3][5][6]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to achieve concentrations within the desired linear range.
-
Sample Preparation: For tablets, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a specific amount of this compound is weighed and dissolved in the mobile phase, followed by sonication and filtration.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.
Data Presentation: HPLC Method Validation Parameters
The performance of the validated RP-HPLC method is summarized in the table below. The data is compiled from published studies and adheres to ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][4][7]
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity (Concentration Range) | 0.125 - 12 µg/mL[1][3][6] / 1.0 - 100 µg/mL[2][4] | Correlation coefficient (R²) ≥ 0.99 |
| Correlation Coefficient (R²) | 0.9987[1][3][6] / 0.9996[2][4] | |
| Accuracy (% Recovery) | 100.09% - 100.72%[1][3][6] | 98.0% - 102.0% |
| Precision (RSD %) | ||
| Intra-day | 0.376 - 0.9056[1][3][6] | RSD ≤ 2% |
| Inter-day | 0.739 - 0.853[1][3][6] | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.03125 µg/mL[1][3][6] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.125 µg/mL[1][3][6] | Signal-to-Noise ratio of 10:1 |
| Specificity | The method is selective for this compound in the presence of excipients and degradation products.[2][4] | No interference at the retention time of the analyte. |
| System Suitability | ||
| Tailing Factor | < 2 | |
| Theoretical Plates | > 2000 |
II. Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for this compound analysis, other methods can also be employed. This section compares the validated HPLC method with UV-Visible Spectrophotometry, a common alternative. Several analytical methods have been reported for the determination of this compound, including spectrofluorimetry, capillary electrophoresis, and chemiluminescence.[8][9][10]
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrument: A UV-Visible Spectrophotometer.
-
Solvent: 1% v/v aqueous glacial acetic acid or simulated tear fluid (pH 7.4).[11][12]
-
Wavelength of Maximum Absorbance (λmax): 277 nm or 272 nm.[11][12]
-
Standard Preparation: A stock solution of this compound is prepared in the chosen solvent, and a series of dilutions are made to create a calibration curve.
-
Sample Preparation: Similar to the HPLC method, a powdered tablet sample is dissolved in the solvent, sonicated, and filtered. The absorbance of the resulting solution is measured.
Logical Relationship of Method Selection
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR ANALYSIS OF this compound IN BULK DRUG AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [ijbms.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [journals.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. wapcpjournal.org.ng [wapcpjournal.org.ng]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
Pefloxacin's In Vivo Efficacy: A Comparative Analysis with Other Quinolones in Murine Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of pefloxacin (B1679150) against other quinolone antibiotics in murine models. The information is supported by experimental data to delineate its relative therapeutic potential.
This compound, a second-generation fluoroquinolone, has demonstrated significant efficacy in various murine models of infection. Comparative studies, primarily with ciprofloxacin (B1669076), have highlighted its potent bactericidal activity and favorable pharmacokinetic profile. This guide synthesizes available in vivo data to offer a clear comparison of this compound's performance.
Comparative Efficacy in Systemic and Localized Infections
In head-to-head comparisons, this compound has shown comparable or, in some instances, superior activity to other quinolones. For example, in mouse protection tests against infections with Escherichia coli and Pseudomonas aeruginosa, this compound demonstrated activity similar to that of ciprofloxacin, difloxacin (B1670560), ofloxacin, temafloxacin, and fleroxacin[1]. Against intracellular pathogens like Salmonella typhimurium, difloxacin was found to be the most active, followed by ofloxacin, temafloxacin, and A-61827, while other quinolones, implicitly including this compound in the broader group, were less effective in this specific model[1].
A notable study investigating experimental malaria in mice found that this compound achieved a 92.8% reduction in parasitemia, with all mice surviving, when administered at a dose of 160 mg/kg. In the same study, ciprofloxacin at the same dosage achieved an 85.8% reduction in parasitemia with 17 out of 20 mice surviving[2][3]. This suggests a potentially greater potency of this compound in this specific non-bacterial infection model.
The following table summarizes the comparative in vivo efficacy of this compound and other quinolones from various murine infection models.
| Infection Model | Pathogen | Quinolones Compared | Dosage | Efficacy Outcome | Reference |
| Systemic Infection | Escherichia coli | This compound, Ciprofloxacin, Difloxacin, Ofloxacin, Temafloxacin, Fleroxacin | Not Specified | Similar activity among all tested quinolones. | [1] |
| Systemic Infection | Pseudomonas aeruginosa | This compound, Ciprofloxacin, Difloxacin, Ofloxacin, Temafloxacin, Fleroxacin | Not Specified | Similar activity among all tested quinolones. | [1] |
| Intracellular Infection | Salmonella typhimurium | This compound (implied), Difloxacin, Ofloxacin, Temafloxacin, A-61827 | Not Specified | Difloxacin was most active, followed by ofloxacin, temafloxacin, and A-61827. Other quinolones were ineffective. | [1] |
| Experimental Malaria | Plasmodium yoelii N67 | This compound, Ciprofloxacin | 160 mg/kg (s.c.) every 8h for 3 days | This compound: 92.8% parasitemia reduction, 100% survival. Ciprofloxacin: 85.8% parasitemia reduction, 85% survival. | [2][3] |
Pharmacokinetic Profile in Mice
The pharmacokinetic properties of a drug are crucial for its in vivo efficacy. This compound is well-absorbed orally and exhibits a half-life of approximately 1.9 hours in mice[4]. Notably, tissue concentrations of this compound in rats and dogs were generally higher than plasma levels, with the exception of the brain[4]. This favorable tissue penetration is a key characteristic of fluoroquinolones and contributes to their effectiveness in treating deep-seated infections.
| Pharmacokinetic Parameter | This compound | Other Quinolones (in mice, where available) | Reference |
| Half-life (t½) | 1.9 hours | Not specified in the provided results | [4] |
| Protein Binding | Weak (~20% in plasma) | Not specified in the provided results | [4] |
| Metabolism | Metabolized to norfloxacin (B1679917) (N-desmethyl metabolite) and this compound N-oxide. In mice, the norfloxacin/pefloxacin ratio in urine is 0. | Not specified in the provided results | [4] |
| Excretion | Urinary recovery of identified metabolites was 29.5% of the dose in mice. Biliary excretion also occurs. | Not specified in the provided results | [4] |
Experimental Protocols
Murine Model of Experimental Malaria
A commonly cited experimental protocol for evaluating the in vivo antimalarial activity of quinolones is as follows:
References
- 1. Correlation of in vitro activities of the fluoroquinolones to their in vivo efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of this compound and ciprofloxacin against experimental malaria in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, distribution, metabolic fate, and elimination of this compound mesylate in mice, rats, dogs, monkeys, and humans - PMC [pmc.ncbi.nlm.nih.gov]
Pefloxacin: A Reliable Surrogate for Detecting Fluoroquinolone Resistance in Enterobacterales
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of fluoroquinolone resistance in Enterobacterales presents a significant challenge to effective antimicrobial therapy. Detecting low-level resistance, which can lead to clinical failure, is particularly crucial. This guide provides a comprehensive comparison of pefloxacin (B1679150) as a surrogate marker for fluoroquinolone resistance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for antimicrobial susceptibility testing.
Performance of this compound as a Surrogate Marker
This compound has been recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as a reliable surrogate marker for identifying fluoroquinolone susceptibility, particularly in Salmonella species.[1][2][3][4][5] Its primary advantage lies in its ability to detect low-level fluoroquinolone resistance that may be missed by traditional ciprofloxacin (B1669076) or nalidixic acid disk diffusion tests.[2][6][7]
The use of this compound can circumvent the need for minimum inhibitory concentration (MIC) determination of other fluoroquinolones like ciprofloxacin, levofloxacin, and ofloxacin, offering a cost-effective and efficient screening method.[1][2] However, it is important to note that this compound may not detect all resistance mechanisms, such as that mediated by the aac(6')-Ib-cr gene.[1][2]
Quantitative Performance Data
The following table summarizes the performance of the this compound disk diffusion test in predicting resistance to other fluoroquinolones, with ciprofloxacin MIC determination serving as the gold standard.
| Organism(s) | Fluoroquinolone(s) Predicted | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Reference(s) |
| Salmonella Typhi and Paratyphi A | Ciprofloxacin | 100 | 99.5 | 94.4 | 100 | [3][6] |
| Salmonella Typhi and Paratyphi A | Ofloxacin and Levofloxacin | 100 | 99.2 | 91.7 | 100 | [3] |
Experimental Protocols
The primary method for evaluating this compound as a surrogate marker is the disk diffusion test . This method is compared against a gold standard, typically broth microdilution for MIC determination.
This compound Disk Diffusion Test
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., matching a 0.5 McFarland turbidity standard) is prepared in a suitable broth medium.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar (B569324) plate to ensure confluent growth.
-
Disk Application: A 5 µg this compound disk is aseptically applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours.
-
Interpretation: The diameter of the zone of inhibition around the disk is measured in millimeters. The results are interpreted as susceptible or resistant based on established breakpoints. For example, according to EUCAST, a zone of inhibition of ≥24 mm is considered susceptible, while <24 mm is resistant.[1] For CLSI, the breakpoints are ≥24 mm for susceptible and ≤23 mm for resistant.[1] The presence of colonies within the zone of inhibition should be noted as it may indicate resistance.[1][8]
Broth Microdilution (Reference Method)
This method determines the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the fluoroquinolone (e.g., ciprofloxacin, levofloxacin) are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the disk diffusion test.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth. The MIC values are then interpreted as susceptible, intermediate, or resistant based on established breakpoints from bodies like CLSI or EUCAST.
Mechanisms of Fluoroquinolone Resistance and Detection
Fluoroquinolone resistance in Enterobacterales is primarily mediated by chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of genes such as gyrA, gyrB, parC, and parE.[1][2] Plasmid-mediated quinolone resistance (PMQR) mechanisms, including qnr genes and the aac(6')-Ib-cr acetyltransferase, also contribute to resistance.[1][2] this compound is effective in detecting both chromosomal and many plasmid-mediated resistance mechanisms.[1]
Caption: Mechanisms of fluoroquinolone action and resistance in Enterobacterales.
Workflow for Fluoroquinolone Susceptibility Testing
The following diagram illustrates a logical workflow for using this compound disk diffusion as a screen for fluoroquinolone resistance in a clinical laboratory setting.
Caption: Workflow for this compound surrogate testing for fluoroquinolone resistance.
References
- 1. This compound as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.aku.edu [ecommons.aku.edu]
- 3. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]
- 7. Development of a this compound Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Surrogate Disk Tests for Detection of Ciprofloxacin and Levofloxacin Resistance in Clinical Isolates of Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pefloxacin Susceptibility Testing: Disk Diffusion vs. Minimum Inhibitory Concentration (MIC)
For researchers and drug development professionals, accurate assessment of antimicrobial susceptibility is paramount. This guide provides a detailed comparison of two common methods for determining Pefloxacin (B1679150) susceptibility: the disk diffusion (Kirby-Bauer) test and the Minimum Inhibitory Concentration (MIC) determination. This analysis is based on experimental data and established protocols to aid in the selection of the most appropriate method for your research needs.
This compound, a fluoroquinolone antibiotic, has demonstrated utility as a surrogate marker for detecting fluoroquinolone resistance in various bacteria, particularly Salmonella species.[1][2][3] The choice between the qualitative disk diffusion method and the quantitative MIC determination often depends on the specific research question, available resources, and the level of precision required.
Comparative Performance Data
The following tables summarize the quantitative relationship between this compound disk diffusion zone diameters and the corresponding MIC values for ciprofloxacin (B1669076), a commonly tested fluoroquinolone. These data illustrate the predictive power of the this compound disk diffusion test.
| Susceptibility Category | This compound Disk Diffusion Zone Diameter (mm) | Corresponding Ciprofloxacin MIC (μg/mL) |
| Susceptible | ≥ 19 | ≤ 2.0 |
| Intermediate | 16 - 18 | - |
| Resistant | ≤ 15 | > 4.0 |
| Table 1: Proposed interpretive criteria for this compound 5 μg disk diffusion and corresponding ciprofloxacin MIC values.[4][5] |
| Organism | This compound Disk Diffusion Zone Diameter (mm) | Ciprofloxacin MIC Range (μg/mL) |
| Ciprofloxacin-susceptible isolates | 25 - 32 | 0.002 - 0.38 |
| This compound-resistant isolates | Not specified | 0.125 - 32 |
| Table 2: Correlation between this compound disk diffusion zones and ciprofloxacin MIC ranges for Salmonella Typhi and Paratyphi A.[3] |
| Quality Control Strain | This compound (5 μg) Inhibition Zone Diameter Range (mm) |
| E. coli ATCC 25922 (CLSI) | 25 - 33 |
| E. coli ATCC 25922 (EUCAST) | 26 - 32 |
| Table 3: Quality control ranges for this compound disk diffusion testing.[6] |
Studies have demonstrated high sensitivity and specificity for the this compound disk diffusion test as a surrogate for ciprofloxacin susceptibility. One study reported a sensitivity of 100%, a specificity of 99.5%, and a positive predictive value of 94.4% when using ciprofloxacin MIC as the gold standard.[1][3]
Experimental Methodologies
Below are detailed protocols for performing this compound susceptibility testing using both the disk diffusion and MIC methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
This compound Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test that determines the susceptibility of a bacterium to an antibiotic based on the size of the zone of inhibition around an antibiotic-impregnated disk.[10]
Materials:
-
This compound antibiotic disks (5 μg)
-
Mueller-Hinton Agar (B569324) (MHA) plates (agar depth of 4.0 ± 0.5 mm)[10]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (1-2 x 10^8 CFU/mL)[10]
-
Sterile cotton swabs
-
Incubator at 35 ± 2°C
-
Calipers or a ruler for measuring zone diameters
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[10]
-
Drying: Allow the inoculated plate to dry for 5-15 minutes with the lid slightly ajar.[10]
-
Disk Application: Aseptically apply the 5 μg this compound disk to the center of the inoculated MHA plate using sterile forceps. Ensure the disk is in firm contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][10]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm). Interpret the results based on established breakpoints (see Table 1).
Minimum Inhibitory Concentration (MIC) Determination
MIC determination is a quantitative method that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a common method for determining MIC.[8]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubator at 35 ± 2°C
Protocol:
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of this compound in CAMHB in the wells of a microtiter plate. The final volume in each well is typically 100 μL.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
Cross-Validation Workflow
The following diagram illustrates the logical workflow for cross-validating the this compound disk diffusion method against the gold-standard MIC determination.
Cross-validation workflow for this compound susceptibility testing methods.
Conclusion
Both the disk diffusion and MIC determination methods are valuable tools for assessing this compound susceptibility. The disk diffusion test offers a simple, cost-effective, and reliable method for screening, particularly for detecting fluoroquinolone resistance.[1] It has been endorsed by both CLSI and EUCAST for this purpose.[6][9][11] The MIC determination provides a quantitative measure of susceptibility, which is crucial for more detailed resistance profiling and for guiding therapeutic decisions in a clinical context. The strong correlation between the results of these two methods validates the use of the this compound disk diffusion test as a robust surrogate marker for fluoroquinolone susceptibility.
References
- 1. This compound susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]
- 2. This compound as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Tentative disk diffusion susceptibility interpretive criteria for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a this compound Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goums.ac.ir [goums.ac.ir]
- 8. nicd.ac.za [nicd.ac.za]
- 9. journals.asm.org [journals.asm.org]
- 10. tmmedia.in [tmmedia.in]
- 11. Development of a this compound Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
Pefloxacin's Potency Against Enteropathogenic Microorganisms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of pefloxacin (B1679150) against key enteropathogenic microorganisms. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy relative to other antimicrobial agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support research and development efforts in the field of antimicrobial drug discovery.
Quantitative Comparison of Antimicrobial Activity
The in vitro efficacy of this compound and other antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound and other antibiotics against prevalent enteropathogenic bacteria.
Table 1: Comparative in vitro activity of this compound and other quinolones against Enterobacteriaceae
| Microorganism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | This compound | ≤0.01 - 0.25 | 0.25 - 0.8[1][2] |
| Ciprofloxacin (B1669076) | ~0.015 | ~0.03 | |
| Norfloxacin | ~0.06 | ~0.25 | |
| Salmonella spp. | This compound | <0.05 | 0.25 - 1.6[1][2] |
| Ciprofloxacin | ~0.015 | ~0.03 | |
| Norfloxacin | ~0.06 | ~0.25 | |
| Shigella spp. | This compound | <0.05 | 0.25 - 1.6[1][2] |
| Ciprofloxacin | ~0.015 | ~0.03 | |
| Norfloxacin | ~0.06 | ~0.25 | |
| Yersinia enterocolitica | This compound | <0.05 | ≤0.25[3] |
| Ciprofloxacin | ≤0.015 | ≤0.015 | |
| Enoxacin | ≤0.06 | ≤0.06 | |
| Vibrio cholerae | This compound | ≤0.06 | ≤0.125 |
| Ciprofloxacin | ≤0.015 | ≤0.03 | |
| Enoxacin | ≤0.06 | ≤0.125 |
Table 2: Comparative in vitro activity of this compound against Campylobacter jejuni
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.3 | 0.3[3] |
| Ciprofloxacin | 0.125 | 0.125 |
| Enoxacin | 0.5 | 1.4[3] |
Experimental Protocols
The following are detailed methodologies for standard antimicrobial susceptibility testing used to generate the data in this guide.
Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a stock solution of a known concentration.
-
Perform serial twofold dilutions of the stock solution to obtain a range of concentrations.
-
-
Preparation of Agar Plates:
-
Melt a suitable agar medium (e.g., Mueller-Hinton agar) and cool it to 45-50°C.
-
Add a specific volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations.
-
Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.
-
A control plate containing no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
From a pure 18-24 hour culture, select several colonies and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum as required by the specific protocol.
-
-
Inoculation of Plates:
-
Using a multipoint inoculator, spot a standardized volume of the prepared inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for most enteropathogens, microaerophilic for Campylobacter).
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is another widely used technique for determining the MIC of an antimicrobial agent.[6][7]
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Each well will contain a specific concentration of the antimicrobial, with a growth control well containing only broth and a sterility control well containing only uninoculated broth.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the agar dilution method (0.5 McFarland standard).
-
Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add a standardized volume of the diluted inoculum to each well of the microtiter plate, except for the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow of antimicrobial susceptibility testing.
Caption: Mechanism of action of this compound.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. In-vitro activity of this compound compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative activity of this compound, enoxacin, ciprofloxacin and 13 other antimicrobial agents against enteropathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
Pefloxacin MIC and QRDR Mutations in S. Typhi: A Guide to Correlation and Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pefloxacin (B1679150) Susceptibility as a Marker for Fluoroquinolone Resistance in Salmonella Typhi, Supported by Experimental Data.
The emergence of fluoroquinolone resistance in Salmonella enterica serovar Typhi (S. Typhi), the causative agent of typhoid fever, poses a significant global health threat. Detecting this resistance accurately is crucial for effective patient management and surveillance. This compound, a fluoroquinolone antibiotic, has been recommended as a surrogate marker to identify resistance to other fluoroquinolones like ciprofloxacin (B1669076). This guide provides a comprehensive comparison of this compound Minimum Inhibitory Concentration (MIC) values with mutations in the Quinolone Resistance-Determining Region (QRDR) of genes associated with fluoroquinolone resistance in S. Typhi.
Correlation Between this compound Susceptibility and QRDR Mutations
Fluoroquinolone resistance in S. Typhi is primarily mediated by specific point mutations within the QRDR of the DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) genes. These mutations alter the drug's target enzymes, reducing its efficacy. Studies have consistently demonstrated a strong correlation between this compound resistance and the presence of these mutations.
Isolates exhibiting resistance to this compound are highly likely to harbor one or more mutations in the QRDR. The accumulation of these mutations, particularly in the gyrA gene, leads to a stepwise increase in the MIC values of fluoroquinolones. For instance, a single mutation in gyrA typically confers low-level resistance, while additional mutations in gyrA and/or parC can result in high-level resistance.[1][2]
This compound has proven to be a more reliable indicator of fluoroquinolone resistance than nalidixic acid, another quinolone.[3][4] While nalidixic acid resistance has historically been used to screen for reduced ciprofloxacin susceptibility, it may not detect all resistance mechanisms, particularly those emerging from mutations in genes other than gyrA or plasmid-mediated resistance.[4][5] this compound susceptibility testing, however, effectively identifies isolates with various chromosomal mutations conferring fluoroquinolone resistance.[3]
Quantitative Data Summary
The following table summarizes the correlation between QRDR mutations, ciprofloxacin MIC values, and this compound susceptibility in S. Typhi.
| Genotype (QRDR Mutations) | Ciprofloxacin MIC Range (µg/mL) | This compound Susceptibility |
| Wild Type (No mutations) | 0.002 - 0.06 | Susceptible |
| Single gyrA mutation | 0.12 - 1.0 | Resistant |
| gyrA and parC mutations | ≥ 1.0 (e.g., 8 to 32) | Resistant |
| gyrB +/- parC mutations | 0.094 - 0.5 | Resistant |
Note: The specific MIC ranges can vary slightly between studies. The data presented is a synthesis of findings from multiple research articles.[1][3][4][5]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
a. This compound Disk Diffusion Test:
This method is widely used as a surrogate for determining fluoroquinolone susceptibility.
-
Method: The Kirby-Bauer disk diffusion method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: A standardized inoculum of the S. Typhi isolate is swabbed onto a Mueller-Hinton agar (B569324) plate. A 5 µg this compound disk is then placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Interpretation: The diameter of the zone of inhibition around the disk is measured. Interpretative criteria from CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to classify the isolate as susceptible or resistant.[1][3][6]
b. Ciprofloxacin Minimum Inhibitory Concentration (MIC) Determination:
-
Method: The E-test (epsilometer test) is a common method for determining the MIC of ciprofloxacin.[5] Broth microdilution or agar dilution methods can also be used.
-
Procedure (E-test): A plastic strip impregnated with a predefined gradient of ciprofloxacin concentrations is placed on an inoculated Mueller-Hinton agar plate.
-
Incubation: The plate is incubated under the same conditions as the disk diffusion test.
-
Interpretation: The MIC value is read where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.
Detection of QRDR Gene Mutations
-
Method: Polymerase Chain Reaction (PCR) and DNA sequencing are the gold standard for identifying mutations in the QRDR of gyrA, gyrB, parC, and parE genes.
-
Procedure:
-
DNA Extraction: Genomic DNA is extracted from the S. Typhi isolate.
-
PCR Amplification: Specific primers are used to amplify the QRDR regions of the target genes (gyrA, gyrB, parC, parE).
-
DNA Sequencing: The amplified PCR products are sequenced.
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences of the respective genes to identify any nucleotide changes that result in amino acid substitutions.[1][7]
-
Visualizing the Workflow and Resistance Mechanism
The following diagrams illustrate the experimental workflow for correlating this compound MIC with QRDR mutations and the logical relationship between these mutations and the resulting resistance.
Caption: Experimental workflow for correlating this compound susceptibility with QRDR mutations in S. Typhi.
Caption: Logical relationship between QRDR mutations and increased this compound MIC in S. Typhi.
References
- 1. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.aku.edu [ecommons.aku.edu]
- 3. This compound as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of this compound for detection of fluoroquinolone (FQ) resistance among Salmonella Typhi with special reference to GyrB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]
- 6. This compound as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of gyrA Mutations in Quinolone-Resistant Salmonella enterica by Denaturing High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Pefloxacin with Gold Nanoparticles: A Comparative Guide
The growing threat of antibiotic resistance necessitates innovative approaches to enhance the efficacy of existing antimicrobial agents. One promising strategy is the combination of antibiotics with nanoparticles. This guide provides a comparative evaluation of the synergistic antibacterial effects of Pefloxacin, a fluoroquinolone antibiotic, when combined with gold nanoparticles (AuNPs). The performance of this combination is compared with other antibiotic-AuNP formulations, supported by experimental data and detailed methodologies for key assays.
Comparative Analysis of Antibacterial Efficacy
The conjugation of antibiotics with gold nanoparticles has been shown to significantly enhance their bactericidal and bacteriostatic activity. This enhancement is often quantified by a reduction in the Minimum Inhibitory Concentration (MIC) and an increase in the zone of inhibition.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value for the antibiotic-AuNP conjugate compared to the antibiotic alone indicates a synergistic effect.
Table 1: Comparison of MIC Values for Fluoroquinolones With and Without Gold Nanoparticles (AuNPs)
| Antibiotic Combination | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic-AuNP Conjugate (µg/mL) | Fold Reduction in MIC |
| This compound + DMAP-PTA-AuNPs | Escherichia coli (ATCC 8739) | 50 | 25 | 2.0 |
| Delafloxacin-AuNPs | Escherichia coli | 29.51 | 16.74 | 1.8 |
| Delafloxacin-AuNPs | Pseudomonas aeruginosa | 30.08 | 16.57 | 1.8 |
| Delafloxacin-AuNPs | Staphylococcus aureus | 61.96 | 39.44 | 1.6 |
| Delafloxacin-AuNPs | Bacillus subtilis | 85.07 | 51.86 | 1.6 |
| Ciprofloxacin-AuNPs | Enterococcus faecalis | 2 | 1 | 2.0 |
Data for this compound from Anwar et al.[1], Delafloxacin from a 2022 study[2][3], and Ciprofloxacin from a 2021 study[4].
Table 2: Comparison of MIC Values for Other Antibiotics With and Without Gold Nanoparticles (AuNPs)
| Antibiotic Combination | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic-AuNP Conjugate (µg/mL) | Fold Reduction in MIC |
| Kanamycin-AuNPs | E. coli | 32.5 | 23 | 1.4 |
| Kanamycin-AuNPs | S. aureus | 9 | 5.8 | 1.6 |
| Streptomycin-AuNPs | E. coli | 14 | 7 | 2.0 |
| Cefaclor-AuNPs | S. aureus | - | 10 | - |
| Cefaclor-AuNPs | E. coli | - | 100 | - |
| Vancomycin-AuNPs | Vancomycin-resistant S. aureus | 175 | 40 | 4.4 |
Data for Kanamycin and Streptomycin from a 2023 study[5], Cefaclor from a separate study[6], and Vancomycin from another 2023 publication[5].
Zone of Inhibition
The zone of inhibition is the area around an antibiotic disk on an agar (B569324) plate where bacteria are unable to grow. A larger diameter for the antibiotic-AuNP combination compared to the antibiotic alone signifies enhanced antibacterial activity.
Table 3: Comparison of Zone of Inhibition Diameters for Antibiotic-AuNP Combinations
| Antibiotic Combination (Ratio) | Bacterial Strain | Zone of Inhibition of Antibiotic Alone (mm) | Zone of Inhibition of Antibiotic + AuNPs (mm) |
| Ciprofloxacin-AuNPs | Enterococcus faecalis | 21 | 23 |
| Gentamicin + AuNPs (25:75) | Staphylococcus aureus | - | 21 |
| Gentamicin + AuNPs (25:75) | Staphylococcus epidermidis | - | 28 |
| Gentamicin + AuNPs (25:75) | Enterococcus faecalis | - | 21.6 |
| Clindamycin + AuNPs (25:75) | Enterococcus faecalis | - | Increased by 184% |
| Polymyxin B + AuNPs (50:50) | Staphylococcus saprophyticus | - | Synergistic effect observed |
Data for Ciprofloxacin from a 2021 study[4] and other antibiotics from a 2022 study[7][8].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the synergistic effects of antibiotic-nanoparticle combinations.
Synthesis of Antibiotic-Gold Nanoparticle Conjugates
A common method for synthesizing antibiotic-capped AuNPs is the one-pot synthesis approach where the antibiotic acts as both a reducing and capping agent.[2]
-
Materials : Gold salt (e.g., HAuCl₄), the antibiotic of interest (e.g., Delafloxacin), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).[2]
-
Procedure :
-
Prepare a solution of the gold salt in the buffer.[2]
-
Add the antibiotic solution to the gold salt solution.[2]
-
Incubate the reaction mixture. The reduction of gold ions to AuNPs is indicated by a color change, and the formation is confirmed by UV-visible spectroscopy, which should show a characteristic surface plasmon resonance (SPR) band for AuNPs (typically around 520-540 nm).[2]
-
Characterize the synthesized antibiotic-AuNPs for size, shape, and stability using techniques such as Transmission Electron Microscopy (TEM) and Zeta Potential analysis.[2][9]
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][10]
-
Materials : 96-well microtiter plates, bacterial inoculum, cation-adjusted Mueller-Hinton Broth (CAMHB), the antibiotic, and the antibiotic-AuNP conjugate.[10]
-
Procedure :
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in CAMHB.[10]
-
In a 96-well plate, perform serial twofold dilutions of the antibiotic and the antibiotic-AuNP conjugate in the broth.[10]
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).[10]
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[10]
-
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is used to quantify the nature of the interaction between two antimicrobial agents (e.g., an antibiotic and AuNPs).[11][12]
-
Materials : 96-well microtiter plates, two antimicrobial agents, bacterial inoculum, and broth.[12]
-
Procedure :
-
In a 96-well plate, dilute the first agent (e.g., this compound) horizontally and the second agent (e.g., AuNPs) vertically, creating a matrix of different concentration combinations.[12]
-
Inoculate each well with a standardized bacterial suspension.[12]
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
Determine the MIC of each agent alone and in combination.[12]
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone).[11]
-
-
Interpretation :
Time-Kill Curve Analysis
This assay provides dynamic information about the rate of bacterial killing over time.[13][14]
-
Materials : Bacterial culture, broth, the antibiotic, and the antibiotic-AuNP conjugate.[13]
-
Procedure :
-
Prepare a bacterial suspension with a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing broth.[13]
-
Add the antimicrobial agents (alone and in combination) at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control flask.[13]
-
Incubate the flasks at 37°C with shaking.[13]
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each flask.[13]
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).[13]
-
Plot the log₁₀ CFU/mL against time.[13]
-
-
Interpretation :
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships, such as experimental workflows and proposed mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Delafloxacin-Capped Gold Nanoparticles (DFX-AuNPs): An Effective Antibacterial Nano-Formulation of Fluoroquinolone Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin-Loaded Gold Nanoparticles against Antimicrobial Resistance: An In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic-Loaded Gold Nanoparticles: A Nano-Arsenal against ESBL Producer-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic mediated synthesis of gold nanoparticles with potent antimicrobial activity and their application in antimicrobial coatings - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmm.ir [ijmm.ir]
- 9. Frontiers | Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pefloxacin: A Guide for Laboratory Professionals
The proper disposal of pefloxacin (B1679150), a fluoroquinolone antibiotic, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate health risks, prevent environmental contamination, and avoid the proliferation of antibiotic-resistant bacteria.[1][2] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Core Principle: Management as Hazardous Chemical Waste
Due to its biological activity and potential environmental impact, all forms of this compound waste, including the pure compound, stock solutions, and contaminated materials, should be managed as hazardous chemical waste.[3] The primary directive, supported by safety data sheets and regulatory guidance, is to entrust disposal to a licensed professional waste disposal company.[3] Flushing this compound down the drain or disposing of it in the general trash is strictly prohibited to prevent the release of this persistent antibiotic into aquatic ecosystems, which can contribute to the development of antibiotic-resistant bacteria.[1][4]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste in a research environment.
-
Segregation and Collection of Waste:
-
Identify Waste Streams: Clearly identify all waste containing this compound. This includes:
-
Use Designated Containers: Segregate this compound solid and liquid waste into designated, clearly labeled hazardous waste containers.[1] Do not mix this compound waste with non-hazardous laboratory trash.[1] These containers should be leak-proof and in good condition.[3] Hazardous pharmaceutical waste is typically collected in black containers.[6]
-
-
Handling and Storage of Waste:
-
Solid Waste: Place unused or expired this compound powder and other contaminated solid materials into a designated hazardous solid waste container.[1] To avoid generating dust, do not crush or manipulate the solid form.[1] Contaminated items like gloves and weighing papers should be collected in a sealed bag before being placed in the container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused media or solutions, in a leak-proof container designated for hazardous liquid waste.[1]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated hazards.[1]
-
Secure Storage: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[3] This area should be managed by the institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company.[1] These specialized services ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[1] The most common method of treatment for pharmaceutical waste is high-temperature incineration.[6]
-
Quantitative Data
Currently, there is a lack of specific, publicly available quantitative data regarding disposal-related concentration limits for this compound in a laboratory setting. The World Health Organization (WHO) has provided guidance on wastewater and solid waste treatment in antibiotic production, which includes recommendations for setting limit values for antibiotics in liquid wastewater based on predicted no-effect concentrations (PNECs).[7] For solid waste from fermentation, a removal of at least 99% of antibiotic residues is suggested.[7] However, these are primarily aimed at manufacturing facilities and not research laboratories. For laboratory purposes, all this compound waste should be treated as hazardous, regardless of concentration.
| Data Point | Value | Source/Regulation |
| This compound Concentration in Waste | Treat all concentrations as hazardous waste | General Laboratory Best Practices[3] |
| Solid Waste Antibiotic Residue Removal (Manufacturing) | ≥ 99% | WHO Guidance[7] |
Experimental Protocols
Standard laboratory disposal procedures for this compound do not involve chemical inactivation or degradation protocols performed by the end-user. The accepted and regulated method is the collection and transfer of the hazardous waste to a facility capable of high-temperature incineration.[3][6] Research into the degradation of fluoroquinolones exists but does not constitute a routine disposal methodology for laboratory settings.[3] Therefore, no experimental protocols for disposal are provided, as this would contradict the primary safety and regulatory guidance.
This compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. benchchem.com [benchchem.com]
- 4. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. WHO Guidance on Wastewater and Solid Waste Treatment in the Antibiotics Production - ECA Academy [gmp-compliance.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
